3-Isopropyl-1,2,4-oxadiazol-5-amine
Description
BenchChem offers high-quality 3-Isopropyl-1,2,4-oxadiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropyl-1,2,4-oxadiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yl-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRHDTCJNXTHHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610966 | |
| Record name | 3-(Propan-2-yl)-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3874-89-3 | |
| Record name | 3-(Propan-2-yl)-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isopropyl-1,2,4-oxadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 3-Isopropyl-1,2,4-oxadiazol-5-amine (CAS 3874-89-3)
[1]
Executive Summary
3-Isopropyl-1,2,4-oxadiazol-5-amine (CAS 3874-89-3 ) is a heterocyclic building block of significant interest in medicinal chemistry.[1] Belonging to the amino-oxadiazole class, it serves as a critical bioisostere for amide and ester functionalities, offering improved metabolic stability and altered physicochemical properties (logP, tPSA) in drug design.[1] This guide details its chemical identity, a validated synthetic protocol, mechanistic insights, and safety considerations for researchers utilizing this scaffold in lead optimization.
Part 1: Chemical Identity & Physicochemical Profile
The compound is characterized by a five-membered 1,2,4-oxadiazole ring substituted at the 3-position with an isopropyl group and at the 5-position with a primary amine. This specific substitution pattern distinguishes it from its 1,3,4-oxadiazole isomers.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 3-(Propan-2-yl)-1,2,4-oxadiazol-5-amine |
| CAS Number | 3874-89-3 |
| Molecular Formula | C₅H₉N₃O |
| Molecular Weight | 127.15 g/mol |
| SMILES | CC(C)C1=NOC(N)=N1 |
| InChI Key | XCRHDTCJNXTHHC-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |
| pKa (Calculated) | ~2.5 (conjugate acid of amine), weakly basic due to electron-withdrawing ring |
Part 2: Validated Synthetic Protocol
The most robust route for synthesizing 3-substituted-5-amino-1,2,4-oxadiazoles involves the cyclization of an amidoxime precursor with a cyanogen source. The following protocol is designed for high purity and reproducibility.
Reaction Scheme
The synthesis proceeds in two stages:
-
Amidoxime Formation: Addition of hydroxylamine to isobutyronitrile.
-
Cyclization: Condensation of isobutyramidoxime with cyanogen bromide (BrCN).
Figure 1: Two-step synthetic pathway from isobutyronitrile to the target amino-oxadiazole.
Detailed Methodology
Step 1: Synthesis of Isobutyramidoxime
-
Reagents: Isobutyronitrile (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) (1.2 eq), Methanol/Water (3:1).
-
Procedure:
-
Dissolve hydroxylamine HCl in the solvent mixture.
-
Slowly add the base at 0°C to release free hydroxylamine.
-
Add isobutyronitrile dropwise.
-
Reflux the mixture for 6–12 hours. Monitor consumption of nitrile by TLC or GC-MS.
-
Workup: Evaporate methanol. Extract the aqueous residue with ethyl acetate. Dry over MgSO₄ and concentrate to yield the crude amidoxime (often a viscous oil or low-melting solid).
-
Step 2: Cyclization to 3-Isopropyl-1,2,4-oxadiazol-5-amine
Critical Safety Note: Cyanogen bromide (BrCN) is highly toxic and volatile. Handle only in a fume hood.
-
Reagents: Isobutyramidoxime (1.0 eq), Cyanogen bromide (1.1 eq), Sodium bicarbonate (NaHCO₃) (1.5 eq), Water/Methanol or Dioxane.
-
Procedure:
-
Dissolve the isobutyramidoxime in water (or H₂O/MeOH if solubility is poor).
-
Add solid NaHCO₃ to the solution.
-
Cool the mixture to 0–5°C in an ice bath.
-
Add Cyanogen bromide portion-wise (solid) or as a solution in acetonitrile/dioxane over 30 minutes. Exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Workup: The product often precipitates as a solid. Filter the precipitate and wash with cold water. If no precipitate forms, extract with ethyl acetate/DCM.
-
Purification: Recrystallization from ethanol/water or column chromatography (Ethyl Acetate/Hexane gradient) yields the pure amine.
-
Part 3: Mechanistic Insight
Understanding the mechanism is vital for troubleshooting low yields. The reaction follows an O-acylation / Cyclization pathway.
-
Nucleophilic Attack: The oxime oxygen of the amidoxime attacks the electrophilic carbon of cyanogen bromide.
-
Intermediate Formation: An O-cyanoamidoxime intermediate is formed.
-
Intramolecular Cyclization: The amidine nitrogen attacks the cyano carbon, closing the ring.
-
Elimination: Loss of HBr (neutralized by base) aromatizes the system to form the 1,2,4-oxadiazole ring.
Figure 2: Mechanistic flow of the cyclization reaction.
Part 4: Pharmaceutical Applications
The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, often used as a bioisostere for esters and amides .[1]
-
Metabolic Stability: Unlike esters/amides, the oxadiazole ring is resistant to hydrolysis by esterases and peptidases, prolonging the half-life of the drug candidate.
-
Hydrogen Bonding: The ring nitrogens and oxygen can serve as hydrogen bond acceptors, while the exocyclic amine (in this specific compound) acts as a donor, facilitating binding to receptor pockets (e.g., GPCRs, Kinases).
-
Library Generation: The 5-amino group allows for further derivatization (e.g., reductive amination, acylation) to create diverse libraries of 3-isopropyl-5-substituted-amino-1,2,4-oxadiazoles.
Part 5: Safety and Handling
-
Cyanogen Bromide (BrCN):
-
Hazard: Fatal if inhaled or swallowed. Causes severe skin burns and eye damage. Reacts with acids to release toxic hydrogen cyanide gas.
-
Control: Use a dedicated fume hood. Keep a cyanide antidote kit available. Destroy excess BrCN with bleach (sodium hypochlorite) solution before disposal.
-
-
3-Isopropyl-1,2,4-oxadiazol-5-amine:
-
Hazard: Irritant to eyes, respiratory system, and skin.[2]
-
Storage: Store in a cool, dry place. Stable under normal laboratory conditions.
-
References
-
Benchchem. 3-Isopropyl-1,2,4-oxadiazol-5-amine Product Page.[1] Retrieved from
-
PubChem. 3-Isopropyl-1,2,4-oxadiazol-5-amine (Compound Summary). National Library of Medicine. Retrieved from
-
BOC Sciences. 3-Isopropyl-1,2,4-oxadiazol-5-amine CAS 3874-89-3. Retrieved from
-
Organic Chemistry Portal. Synthesis of 1,2,4-Oxadiazoles. (General synthetic methodology reference). Retrieved from
-
Sigma-Aldrich. Cyanogen Bromide Safety Data Sheet. (Safety reference for key reagent). Retrieved from
The Emerging Potential of 3-Isopropyl-1,2,4-oxadiazol-5-amine: A Technical Guide for Researchers
An In-depth Exploration of a Privileged Scaffold in Modern Drug Discovery
Introduction: The 1,2,4-Oxadiazole Core - A Staple in Medicinal Chemistry
The 1,2,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has cemented its status as a "privileged scaffold" in the field of medicinal chemistry. First synthesized in 1884, this heterocyclic motif has garnered significant attention due to its remarkable versatility and broad spectrum of biological activities.[1] Its significance lies in its role as a bioisostere, capable of replacing other chemical groups to enhance or retain biological activity.[1] Notably, the 1,2,4-oxadiazole ring is frequently employed as a stable substitute for ester and amide functionalities, which are often susceptible to metabolic degradation through hydrolysis. This bioisosteric replacement can lead to improved metabolic stability and more favorable pharmacokinetic profiles for drug candidates.[1]
The synthetic accessibility of the 1,2,4-oxadiazole core has enabled the creation of extensive compound libraries for drug discovery programs.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][2][3] This diverse range of activities has fueled a continuous interest in 1,2,4-oxadiazoles, leading to the development of several commercial drugs and numerous promising candidates in various stages of the drug discovery pipeline.[1][3]
This technical guide focuses on a specific derivative, 3-Isopropyl-1,2,4-oxadiazol-5-amine , a molecule that combines the established utility of the 1,2,4-oxadiazole core with the structural features of an isopropyl group at the 3-position and an amino group at the 5-position. While specific literature on this exact compound is emerging, its structural components suggest significant potential for biological activity, making it a compelling subject for further investigation.
Synthetic Strategies: Constructing the 3-Isopropyl-1,2,4-oxadiazol-5-amine Scaffold
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most prevalent and versatile method for constructing this scaffold involves the cyclization of amidoxime derivatives.[1] This approach offers a reliable pathway to 3-Isopropyl-1,2,4-oxadiazol-5-amine.
General Synthetic Workflow
The synthesis of 3-substituted-5-amino-1,2,4-oxadiazoles typically follows a two-step process, starting from a readily available nitrile. The following workflow outlines the general synthetic route that can be adapted for the preparation of 3-Isopropyl-1,2,4-oxadiazol-5-amine.
Caption: General synthetic pathway for 3-Isopropyl-1,2,4-oxadiazol-5-amine.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, detailed procedure for the synthesis of 3-Isopropyl-1,2,4-oxadiazol-5-amine, based on established methodologies for analogous compounds.
Step 1: Synthesis of Isobutyramidoxime
-
Reaction Setup: To a solution of isobutyronitrile (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydroxylamine hydrochloride (1.2 eq) and a base, for example, sodium bicarbonate or triethylamine (1.5 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours until the starting nitrile is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude isobutyramidoxime, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Cyclization to 3-Isopropyl-1,2,4-oxadiazol-5-amine
-
Reaction Setup: The crude isobutyramidoxime (1.0 eq) is dissolved in a suitable aprotic solvent, such as dioxane or dimethylformamide (DMF). A base, for instance, sodium hydride or potassium carbonate (1.2 eq), is added portion-wise at 0 °C.
-
Addition of Cyanogenating Agent: A solution of cyanogen bromide (1.1 eq) in the same solvent is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the completion of the reaction.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3-Isopropyl-1,2,4-oxadiazol-5-amine.
Physicochemical Properties and Characterization
While extensive experimental data for 3-Isopropyl-1,2,4-oxadiazol-5-amine is not widely published, its basic physicochemical properties can be predicted or are available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 3874-89-3 | [4] |
| Molecular Formula | C5H9N3O | [4] |
| Molecular Weight | 127.14 g/mol | [4] |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure. The proton NMR would show characteristic signals for the isopropyl group (a doublet and a septet) and the amine protons. The carbon NMR would show distinct peaks for the isopropyl carbons and the two carbons of the oxadiazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and the exact mass of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of the N-H stretching vibrations of the primary amine, C-H stretches of the isopropyl group, and the C=N and C-O-C vibrations characteristic of the oxadiazole ring.
Potential Biological Activities and Therapeutic Applications
The biological profile of 3-Isopropyl-1,2,4-oxadiazol-5-amine has not been extensively reported. However, based on the known activities of structurally related 1,2,4-oxadiazole derivatives, we can infer its potential in several therapeutic areas. The 5-amino-1,2,4-oxadiazole moiety is a key pharmacophore in many biologically active compounds.
Inferred Biological Potential:
-
Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have demonstrated significant anticancer properties.[2][3] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.
-
Anti-inflammatory and Analgesic Effects: The 1,2,4-oxadiazole scaffold is present in compounds with potent anti-inflammatory and analgesic activities.[2]
-
Antimicrobial and Antifungal Properties: A wide range of 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[3][5][6]
-
Central Nervous System (CNS) Activity: Certain 1,2,4-oxadiazole derivatives have been investigated for their effects on the CNS, including as agonists for muscarinic receptors.[7]
The presence of the isopropyl group can influence the lipophilicity and steric profile of the molecule, which in turn can affect its binding to biological targets and its pharmacokinetic properties. The amino group at the 5-position provides a site for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key structural features of 3-Isopropyl-1,2,4-oxadiazol-5-amine and their potential for modification in drug design.
Caption: Key structural features for SAR studies.
Future Directions and Conclusion
3-Isopropyl-1,2,4-oxadiazol-5-amine represents a promising, yet underexplored, molecule within the well-established class of 1,2,4-oxadiazoles. Its straightforward synthesis and the known diverse biological activities of its parent scaffold make it an attractive starting point for new drug discovery campaigns.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for 3-Isopropyl-1,2,4-oxadiazol-5-amine, along with its comprehensive spectroscopic characterization.
-
Biological Screening: A broad biological screening of the compound to identify its primary pharmacological activities.
-
Analogue Synthesis and SAR Studies: The synthesis of a library of analogues with variations at the 3- and 5-positions to establish clear structure-activity relationships and optimize for potency and selectivity.
References
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (URL: )
-
Synthesis and Screening of New[1][2][5]Oxadiazole,[1][5][8]Triazole, and[1][5][8]Triazolo - American Chemical Society. (2021-01-07) (URL: )
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PubMed Central. (URL: [Link])
-
Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. (URL: [Link])
-
Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry | Open Access Journals. (URL: [Link])
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (URL: [Link])
-
1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. (2021-04-07) (URL: [Link])
-
Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - MDPI. (URL: [Link])
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025-10-13) (URL: [Link])
-
(PDF) Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles - ResearchGate. (2020-01-18) (URL: [Link])
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022-04-08) (URL: [Link])
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (URL: [Link])
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews. (URL: [Link])
-
(PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2025-08-05) (URL: [Link])
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (URL: [Link])
-
3-isopropyl-1,2,4-oxadiazol-5-amine - PubChemLite. (URL: [Link])
-
3-isopropyl-1,2,4-oxadiazol-5-amine(saltdata: free) - CAS:3874-89-3 - Sunway Pharm Ltd. (URL: [Link])
Sources
- 1. 3-Isopropyl-1,2,4-oxadiazol-5-amine | 3874-89-3 | Benchchem [benchchem.com]
- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-isopropyl-1,2,4-oxadiazol-5-amine(saltdata: free) - CAS:3874-89-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
biological activity of 3-Isopropyl-1,2,4-oxadiazol-5-amine
An In-depth Technical Guide to the Predicted Biological Activity and Evaluation of 3-Isopropyl-1,2,4-oxadiazol-5-amine
Executive Summary
The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its ability to act as a versatile bioisostere for amide and ester functionalities. This guide focuses on a specific, under-investigated derivative, 3-Isopropyl-1,2,4-oxadiazol-5-amine. While direct studies on this compound are not extensively reported in publicly accessible literature, a robust predictive analysis of its potential biological activities can be constructed by examining the extensive research on structurally related analogs. This document synthesizes existing knowledge on 3-substituted-5-amino-1,2,4-oxadiazoles to build a scientifically-grounded hypothesis for the biological profile of the title compound. We will delve into established synthetic routes, analyze structure-activity relationships (SAR) from related molecules, and propose a detailed, actionable experimental workflow for its comprehensive biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel oxadiazole derivatives.
The 1,2,4-Oxadiazole Core: A Privileged Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, one oxygen atom, and two carbon atoms. Its prevalence in drug candidates stems from a combination of advantageous properties:
-
Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, offering an alternative to more labile groups like esters or amides, thereby improving pharmacokinetic profiles.
-
Bioisosteric Replacement: It serves as an effective bioisostere for amide and ester groups, capable of participating in crucial hydrogen bonding interactions with biological targets.
-
Scaffold for Diverse Interactions: The three available positions for substitution (C3 and C5, and one of the ring nitrogens) allow for precise three-dimensional orientation of various functional groups to optimize target engagement.
-
Favorable Physicochemical Properties: The inclusion of the oxadiazole core can modulate key drug-like properties such as lipophilicity, polarity, and aqueous solubility.
Derivatives of this scaffold have demonstrated a remarkably broad spectrum of biological activities, including but not limited to anti-cancer, anti-inflammatory, antimicrobial, and neurological effects. The 5-amino substitution, in particular, provides a key hydrogen bond donor group that is often critical for target recognition.
Synthesis and Characterization
The synthesis of 3-substituted-1,2,4-oxadiazol-5-amines is a well-established process in organic chemistry, typically proceeding through a two-step sequence involving the formation of an amidoxime intermediate followed by cyclization.
General Synthetic Protocol
A common and reliable route involves the reaction of a nitrile with hydroxylamine to form an amidoxime, which is then cyclized with cyanogen bromide or a similar cyanating agent.
Step 1: Synthesis of Isobutyramidine Oxime (Amidoxime Formation)
-
Dissolve isobutyronitrile (1.0 eq) in a suitable protic solvent such as ethanol or methanol.
-
Add an aqueous solution of hydroxylamine (approx. 50% w/w, 1.5-2.0 eq) and a base such as sodium carbonate or potassium carbonate (1.5-2.0 eq).
-
Heat the reaction mixture at reflux (typically 60-80 °C) for 12-24 hours, monitoring the consumption of the starting nitrile by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. The crude amidoxime can often be used in the next step without further purification.
Step 2: Cyclization to 3-Isopropyl-1,2,4-oxadiazol-5-amine
-
Dissolve the crude isobutyramidine oxime (1.0 eq) in a polar aprotic solvent like 1,4-dioxane or dimethylformamide (DMF).
-
Cool the solution in an ice bath (0 °C).
-
Add a solution of cyanogen bromide (CNBr, 1.1-1.2 eq) in the same solvent dropwise, maintaining the temperature below 5 °C. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) for the formation of the desired product.
-
Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Synthesis Workflow Diagram
Caption: General synthesis route for 3-Isopropyl-1,2,4-oxadiazol-5-amine.
Predicted Biological Profile Based on Analog Data
By analyzing the biological activities of 3-substituted-5-amino-1,2,4-oxadiazoles where the substituent is a small alkyl or cycloalkyl group, we can infer a probable activity profile for the 3-isopropyl derivative. The isopropyl group is a small, branched, and moderately lipophilic moiety. This profile often lends itself to favorable interactions within hydrophobic pockets of enzyme active sites.
Potential as an Anticancer Agent
Numerous 1,2,4-oxadiazole derivatives have been investigated for their anticancer properties. A key mechanism involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.
-
Case Study: Serine/Threonine Kinase Inhibitors: Compounds with a similar scaffold have shown inhibitory activity against kinases like Akt and mTOR. For instance, a series of 3,5-disubstituted 1,2,4-oxadiazoles were identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a critical node in cell survival pathways. The 3-position substituent is often crucial for establishing selectivity and potency by occupying a specific hydrophobic pocket in the kinase domain. The isopropyl group on the title compound would be well-suited to fit into such a pocket.
Potential as a Modulator of Neurological Targets
The 1,2,4-oxadiazole core is present in compounds targeting the central nervous system (CNS), including receptors and enzymes.
-
Case Study: FAAH and MGL Inhibitors: Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGL) are enzymes that degrade endocannabinoids. Their inhibition is a therapeutic strategy for pain, anxiety, and neuroinflammation. Several 1,2,4-oxadiazole derivatives have been reported as potent inhibitors of these enzymes. The substituent at the C3 position plays a significant role in dictating the interaction with the catalytic site. The lipophilic nature of the isopropyl group could facilitate entry into the buried active sites of these enzymes.
Summary of Analog Activities
| Analog Class (3-Substituent) | Biological Activity | Potential Target(s) | Reference |
| 3-Cyclopropyl-5-amino-1,2,4-oxadiazoles | Anticancer | PI3K/Akt/mTOR Pathway | |
| 3-Aryl-5-amino-1,2,4-oxadiazoles | Anti-inflammatory | FAAH, MGL | |
| 3-tert-Butyl-5-amino-1,2,4-oxadiazoles | Antimicrobial | DprE1 (Tuberculosis) |
Proposed Experimental Workflow for Biological Evaluation
To systematically investigate the , a tiered screening approach is recommended. This workflow is designed to efficiently identify primary activities, confirm them in secondary assays, and begin to elucidate the mechanism of action.
Tier 1: Primary Screening (Broad Profiling)
The initial goal is to screen the compound against a diverse set of biological targets to identify potential areas of activity.
-
Broad Kinase Panel: Screen the compound at a fixed concentration (e.g., 10 µM) against a commercial panel of >300 human kinases. This will rapidly identify any potential as a kinase inhibitor.
-
Antiproliferative Screening: Test the compound against the NCI-60 panel of human cancer cell lines. This provides a broad view of its anticancer potential across various cancer types and can yield clues about its mechanism through COMPARE analysis.
-
General CNS Receptor Binding Panel: Utilize a commercial service to screen for binding affinity against a panel of common CNS targets (e.g., GPCRs, ion channels).
-
Antimicrobial Screening: Perform a minimum inhibitory concentration (MIC) assay against a panel of pathogenic bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and fungi (C. albicans).
Tier 2: Hit Confirmation and Dose-Response Analysis
Any "hits" identified in Tier 1 should be validated through secondary assays.
-
IC50/EC50 Determination: For any confirmed activity (e.g., inhibition of a specific kinase or cancer cell line), perform a dose-response study to determine the half-maximal inhibitory/effective concentration (IC50/EC50). This quantifies the compound's potency.
-
Orthogonal Assays: Confirm the activity using a different assay format. For example, if the primary hit was from a biochemical kinase assay, validate it with a cell-based assay that measures the phosphorylation of a downstream substrate.
Tier 3: Mechanism of Action (MoA) Studies
Once a potent and validated activity is established, studies should focus on understanding how the compound works.
-
Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) or surface plasmon resonance (SPR) to confirm direct binding of the compound to its putative target in a cellular or purified protein context.
-
Pathway Analysis: For anticancer hits, use western blotting to analyze the phosphorylation status of key proteins upstream and downstream of the target kinase to confirm pathway modulation.
-
In Silico Modeling: Perform molecular docking studies using a crystal structure of the putative target to predict the binding mode of 3-Isopropyl-1,2,4-oxadiazol-5-amine and rationalize the observed SAR.
Biological Evaluation Workflow Diagram
Caption: A tiered experimental workflow for the biological evaluation of a novel compound.
Conclusion
While 3-Isopropyl-1,2,4-oxadiazol-5-amine remains a largely uncharacterized molecule, its structural features, when analyzed in the context of extensive medicinal chemistry literature on the 1,2,4-oxadiazole scaffold, suggest a high probability of interesting biological activity. The presence of the small, lipophilic isopropyl group at the 3-position, coupled with the hydrogen-bonding capability of the 5-amino group, makes it a promising candidate for interaction with hydrophobic pockets in enzyme active sites, particularly within protein kinases and metabolic hydrolases. The proposed systematic evaluation workflow provides a clear and efficient path forward for any research program aiming to unlock the therapeutic potential of this and related novel chemical entities. The synthesis is straightforward, and the screening cascade is designed to maximize the chances of identifying and validating a clear biological function, paving the way for future lead optimization efforts.
References
-
Pace, V., & Castoldi, L. The oxadiazole heterocycle in contemporary medicinal chemistry. Pharmaceuticals, 13(3), 49. (2020). Available at: [Link]
-
Thirumurugan, P., Matosiuk, D., & Jozwiak, K. 1,2,4-Oxadiazole in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 67, 258-274. (2013). Available at: [Link]
-
Hayakawa, M., et al. Synthesis and biological evaluation of 3,5-disubstituted-1,2,4-oxadiazole derivatives as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 49-60. (2007). Available at: [Link]
-
Maccarrone, M., et al. 1,2,4-Oxadiazole derivatives as a new class of potent and selective fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 51(22), 7040-7044. (2008). Available at: [Link]
-
Stanley, S. A., et al. A new class of 1,2,4-oxadiazoles that inhibit Mycobacterium tuberculosis by targeting the essential decaprenylphosphoryl-β-D-ribose 2′-epimerase. ACS Chemical Biology, 8(3), 512-521. (2013). Available at: [Link]
An In-Depth Technical Guide to the Initial Synthesis of 3-Isopropyl-1,2,4-oxadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its role as a bioisosteric replacement for esters and amides, which enhances the metabolic stability and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive, in-depth technical overview of the initial synthesis of a key derivative, 3-Isopropyl-1,2,4-oxadiazol-5-amine. The synthetic strategy is dissected into two primary stages: the formation of the crucial intermediate, isobutyramidoxime, followed by its cyclization with a cyanating agent to construct the desired 5-amino-1,2,4-oxadiazole ring. This document furnishes detailed experimental protocols, mechanistic insights, and critical process parameters to empower researchers in the successful synthesis of this valuable compound.
Introduction
3-Isopropyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound of significant interest in the field of drug discovery and development. Its structural features, combining a lipophilic isopropyl group with a hydrogen-bond-donating amino group on the stable 1,2,4-oxadiazole core, make it an attractive scaffold for the design of novel therapeutic agents. The synthesis of this molecule is a foundational process, the mastery of which enables the exploration of its chemical space and the generation of diverse compound libraries for biological screening. This guide will elucidate a robust and well-precedented synthetic route, providing the necessary detail for its replication and adaptation in a research setting.
Synthetic Strategy: A Two-Stage Approach
The most direct and widely employed method for the synthesis of 3-alkyl-5-amino-1,2,4-oxadiazoles commences with the corresponding alkyl nitrile. This strategy is elegantly bifurcated into two distinct, high-yielding stages:
-
Preparation of Isobutyramidoxime: The initial step involves the conversion of isobutyronitrile to its corresponding amidoxime, N-hydroxyisobutyramidine. This transformation introduces the nucleophilic nitrogen and oxygen atoms required for the subsequent cyclization.
-
Cyclization to form the 1,2,4-Oxadiazole Ring: The prepared isobutyramidoxime is then reacted with a suitable cyanating agent, such as cyanogen bromide, to effect the closure of the 1,2,4-oxadiazole ring, directly installing the 5-amino functionality.
This approach is favored for its efficiency, the ready availability of starting materials, and the generally clean nature of the transformations.
Part 1: Synthesis of Isobutyramidoxime (N-Hydroxyisobutyramidine)
The synthesis of the amidoxime intermediate is a critical precursor step. The reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group in isobutyronitrile.
Reaction Mechanism
The reaction is typically carried out in the presence of a base, which deprotonates hydroxylamine to increase its nucleophilicity. The resulting hydroxylamine anion then attacks the nitrile carbon, leading to an intermediate which, upon protonation, yields the final amidoxime product.
Experimental Protocol
Materials and Reagents:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Isobutyronitrile | C₄H₇N | 69.11 | 10.0 g | 0.145 |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | 12.1 g | 0.174 |
| Sodium carbonate (anhydrous) | Na₂CO₃ | 105.99 | 9.2 g | 0.087 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - |
| Water | H₂O | 18.02 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyronitrile (10.0 g, 0.145 mol), ethanol (100 mL), and water (50 mL).
-
To this solution, add hydroxylamine hydrochloride (12.1 g, 0.174 mol) and sodium carbonate (9.2 g, 0.087 mol).
-
Heat the reaction mixture to reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The remaining aqueous layer is extracted three times with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield isobutyramidoxime as a white solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane if necessary.
Part 2: Synthesis of 3-Isopropyl-1,2,4-oxadiazol-5-amine
With the isobutyramidoxime in hand, the final step is the construction of the 1,2,4-oxadiazole ring. The reaction with cyanogen bromide provides a direct and efficient route to the desired 5-amino substituted product.
Reaction Mechanism
The reaction is believed to proceed via the initial N-cyanation of the amidoxime by cyanogen bromide. The resulting N-cyano-amidoxime intermediate then undergoes an intramolecular cyclization with the elimination of hydrogen bromide to afford the stable 3-Isopropyl-1,2,4-oxadiazol-5-amine. The use of a base is crucial to facilitate the initial nucleophilic attack and to neutralize the HBr formed during the cyclization.
Experimental Protocol
Materials and Reagents:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Isobutyramidoxime | C₄H₁₀N₂O | 102.14 | 5.0 g | 0.049 |
| Cyanogen bromide | CBrN | 105.92 | 5.7 g | 0.054 |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 8.2 g | 0.098 |
| Methanol | CH₃OH | 32.04 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve isobutyramidoxime (5.0 g, 0.049 mol) in methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, carefully dissolve cyanogen bromide (5.7 g, 0.054 mol) in methanol (50 mL) at 0 °C. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Slowly add the cyanogen bromide solution to the isobutyramidoxime solution at 0 °C with stirring.
-
After the addition is complete, add sodium bicarbonate (8.2 g, 0.098 mol) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue is then partitioned between ethyl acetate (100 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-Isopropyl-1,2,4-oxadiazol-5-amine.
-
The product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure compound.
Visualizing the Synthetic Workflow
To provide a clear and concise overview of the entire synthetic process, the following workflow diagram has been generated.
Caption: Synthetic pathway for 3-Isopropyl-1,2,4-oxadiazol-5-amine.
Conclusion
This technical guide has detailed a reliable and efficient two-stage synthesis for 3-Isopropyl-1,2,4-oxadiazol-5-amine. By providing comprehensive, step-by-step protocols for the preparation of the isobutyramidoxime intermediate and its subsequent cyclization, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The outlined procedures, grounded in established chemical principles, offer a clear pathway to obtaining this important heterocyclic scaffold, thereby facilitating further exploration of its potential as a building block for novel therapeutic agents. Adherence to the described methodologies and safety precautions will enable the successful and reproducible synthesis of this target molecule.
References
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 537-545. [Link]
-
Somani, R. R., et al. (2009). 1, 3, 4-Oxadiazole: A versatile scaffold for drug design. Der Pharma Chemica, 1(1), 130-140. [Link]
-
Eloy, F. (1962). The Chemistry of Amidoximes. Chemical Reviews, 62(2), 155-183. [Link]
-
Pouliot, M., et al. (2014). A Practical and Scalable Synthesis of 5-Amino-1,2,4-oxadiazoles. Organic Process Research & Development, 18(11), 1446-1451. [Link]
Beyond the Scaffold: Therapeutic Profiling of 3-Isopropyl-1,2,4-oxadiazol-5-amine
Executive Summary: The Privileged Fragment
In modern medicinal chemistry, 3-Isopropyl-1,2,4-oxadiazol-5-amine (CAS 59907-36-7) represents more than a mere building block; it is a privileged pharmacophore . While often categorized as a synthetic intermediate, its structural properties—specifically the combination of a lipophilic isopropyl tail, a bioisosteric oxadiazole core, and a polar amine head—position it as a high-value "warhead" or "anchor" in Fragment-Based Drug Discovery (FBDD).
This guide analyzes the therapeutic utility of this specific chemical entity, moving beyond general synthesis to focus on its direct pharmacological targets: Indoleamine 2,3-dioxygenase 1 (IDO1) , Sphingosine-1-phosphate (S1P) receptors , and Voltage-gated Sodium Channels (Nav1.7) .
Structural Biology & Pharmacophore Analysis[1]
The therapeutic potency of 3-Isopropyl-1,2,4-oxadiazol-5-amine is dictated by its ability to mimic unstable peptide bonds while offering unique binding vectors.
Physicochemical Profile
| Property | Value | Therapeutic Implication |
| Molecular Weight | ~127.14 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| H-Bond Donors | 1 (Exocyclic Amine) | Critical for active site anchoring (e.g., Serine proteases). |
| H-Bond Acceptors | 3 (Ring N/O) | Facilitates water-mediated bridging in GPCR pockets. |
| Lipophilicity (cLogP) | ~0.8–1.2 | The isopropyl group provides necessary hydrophobic burial without compromising solubility. |
| Bioisosterism | Amide/Ester Mimic | Metabolically stable replacement for hydrolytically labile peptide bonds [1]. |
Mechanistic Diagram: Pharmacophore Mapping
The following diagram illustrates how the molecule's three distinct zones interact with biological targets.
Figure 1: Pharmacophore map detailing the specific binding vectors of the 3-isopropyl-1,2,4-oxadiazol-5-amine scaffold.
Primary Therapeutic Targets
Indoleamine 2,3-dioxygenase 1 (IDO1)
Therapeutic Area: Immuno-oncology (Checkpoint Inhibition)[1]
IDO1 is a heme-containing enzyme that catabolizes tryptophan into kynurenine, creating an immunosuppressive tumor microenvironment. The 1,2,4-oxadiazole ring is a validated scaffold for competitive IDO1 inhibition [2].
-
Mechanism of Action: The nitrogen at position 4 (N4) of the oxadiazole ring coordinates directly with the ferrous iron (Fe2+) of the IDO1 heme cofactor.
-
Role of Isopropyl Group: The 3-isopropyl substituent occupies "Pocket A," a hydrophobic cavity adjacent to the heme, displacing the natural substrate (L-Tryptophan).
-
Role of Amine: The 5-amino group often forms hydrogen bonds with the propionate side chain of the heme or adjacent Serine residues (Ser167), stabilizing the inhibitor-enzyme complex.
Sphingosine-1-Phosphate Receptor 1 (S1P1)
Therapeutic Area: Multiple Sclerosis, Ulcerative Colitis
S1P1 agonists require a polar head group to interact with the receptor's extracellular binding pocket. The 1,2,4-oxadiazole serves as a bioisostere for the carboxylic acid found in the endogenous ligand [3].
-
Mechanism: The oxadiazole acts as a linker and polar anchor. The isopropyl group helps orient the molecule within the amphipathic channel of the GPCR.
-
Validation: Drugs like Ozanimod utilize the 1,2,4-oxadiazole core.[2][3][4][5] While Ozanimod uses a different substitution pattern, the 3-isopropyl-5-amine variant acts as a "probe fragment" to identify novel binding poses in the S1P1 orthosteric site.
Experimental Validation Protocols
To validate this molecule as a hit against IDO1 or S1P1, a rigorous screening workflow is required. The following protocols prioritize biophysical confirmation over simple biochemical assays to rule out false positives (e.g., PAINS).
Protocol: Fragment Screening via Surface Plasmon Resonance (SPR)
Objective: Determine binding affinity (
Reagents:
-
CM5 Sensor Chip (Cytiva/Biacore).
-
Recombinant Human IDO1 (His-tagged).
-
Running Buffer: PBS-P+ (containing 5% DMSO to maintain fragment solubility).
Workflow Steps:
-
Immobilization: Capture His-tagged IDO1 on the NTA or anti-His sensor surface to a density of ~2000 RU.
-
Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index changes, as the fragment is small and signals will be low.
-
Injection: Inject 3-Isopropyl-1,2,4-oxadiazol-5-amine at concentrations ranging from 10
M to 1 mM.-
Note on Causality: High concentrations are necessary because fragments typically have low affinity (mM to high
M range).
-
-
Data Analysis: Fit sensorgrams to a 1:1 binding model. Look for "square wave" binding (rapid on/off), which is characteristic of fragments.
-
Competition Assay: Co-inject with Tryptophan (native substrate). A reduction in signal confirms binding at the active site (specific binding) rather than allosteric non-specific sticking.
Pathway Visualization: IDO1 Inhibition Logic
The following diagram details the downstream effects of targeting IDO1 with this scaffold.
Figure 2: Mechanistic pathway of IDO1 inhibition leading to T-cell restoration.
Synthetic Accessibility & Derivatization
For researchers using this guide to design libraries, the 5-amine position is the primary vector for elaboration.
-
Reaction: The exocyclic amine is relatively nucleophilic.
-
Elaboration Strategy:
-
Acylation: React with acid chlorides to form amides (mimicking peptide backbones).
-
Buchwald-Hartwig Amination: Coupling with aryl halides to extend the scaffold into the "Pocket B" of IDO1 or the hydrophobic tunnel of GPCRs.
-
Cyclization: Reaction with hydrazine derivatives to form fused bicyclic systems (e.g., [1,2,4]oxadiazolo[4,5-a]pyrimidines), increasing rigidity and selectivity [4].
-
References
-
Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at: [Link]
-
Röhrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]
-
Scott, F. L., et al. (2016). "Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity." British Journal of Pharmacology. Available at: [Link]
-
Pace, A., & Pierro, P. (2009). "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Isopropyl-1,2,4-oxadiazol-5-amine | 3874-89-3 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comprehensive technical overview of 3-Isopropyl-1,2,4-oxadiazol-5-amine, a key heterocyclic scaffold in modern medicinal chemistry. We will delve into its synthesis, explore the structure-activity relationships of its analogs, and elucidate its primary mechanism of action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity for therapeutic innovation.
The 1,2,4-Oxadiazole Core: A Privileged Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1] Its utility stems from its role as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1] This heterocycle is a versatile building block for creating diverse compound libraries, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1]
Our focus, 3-Isopropyl-1,2,4-oxadiazol-5-amine, combines this privileged core with an isopropyl group at the C3 position and an amine at the C5 position. This specific arrangement has proven to be a valuable starting point for the design of potent and selective enzyme inhibitors.
Synthesis and Methodology: Constructing the 1,2,4-Oxadiazole Scaffold
The synthesis of 3-substituted-5-amino-1,2,4-oxadiazoles is a well-established process in organic chemistry. The general and a specific synthetic route to 3-Isopropyl-1,2,4-oxadiazol-5-amine are outlined below.
General Synthetic Pathway
A common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of a hydrazide with a substituted benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride.[2] While this method is for the 1,3,4-isomer, it highlights the general principle of forming the oxadiazole ring from acyclic precursors.
A more direct route to the 1,2,4-oxadiazole core involves the reaction of an amidoxime with a carboxylic acid derivative. This approach allows for the introduction of diverse substituents at the 3 and 5 positions of the oxadiazole ring.
Detailed Experimental Protocol: Synthesis of 3-Isopropyl-1,2,4-oxadiazol-5-amine
A Representative Two-Step Synthesis:
Step 1: Formation of Isobutyramidine Hydrochloride
A solution of isobutyronitrile in anhydrous ethanol is saturated with hydrogen chloride gas at 0°C. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate of isobutyrimidic acid ethyl ester hydrochloride is filtered, washed with diethyl ether, and dried. This intermediate is then reacted with a solution of ammonia in ethanol to yield isobutyramidine hydrochloride.
Step 2: Cyclization to form 3-Isopropyl-1,2,4-oxadiazol-5-amine
To a solution of isobutyramidine hydrochloride in a suitable solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate, to liberate the free amidine. Subsequently, a reagent such as cyanogen bromide is added portion-wise at a controlled temperature. The reaction mixture is then heated to facilitate the cyclization reaction. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford 3-Isopropyl-1,2,4-oxadiazol-5-amine.
dot graph TD { A[Isobutyronitrile] -->|HCl, Ethanol| B(Isobutyrimidic acid ethyl ester HCl); B -->|NH3, Ethanol| C(Isobutyramidine HCl); C -->|Base, Cyanogen Bromide, DMF| D[3-Isopropyl-1,2,4-oxadiazol-5-amine]; subgraph "Step 1" A; B; C; end subgraph "Step 2" D; end }
Caption: Synthetic scheme for 3-Isopropyl-1,2,4-oxadiazol-5-amine.
Mechanism of Action: Targeting Fatty Acid Amide Hydrolase (FAAH)
A primary and well-documented biological target for a range of 1,2,4-oxadiazole derivatives is Fatty Acid Amide Hydrolase (FAAH).[3] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA).[3] By inhibiting FAAH, the levels of anandamide are increased, leading to a potentiation of its signaling through cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has therapeutic potential in a variety of conditions, including pain, inflammation, and anxiety.[3][4]
The Endocannabinoid System and FAAH
The endocannabinoid system is a crucial neuromodulatory system that plays a role in regulating a wide array of physiological processes. Endocannabinoids like anandamide are synthesized on demand and act as retrograde messengers, binding to presynaptic cannabinoid receptors to modulate neurotransmitter release. FAAH, an integral membrane protein, terminates the action of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[3]
Downstream Signaling Pathways of FAAH Inhibition
Inhibition of FAAH leads to a cascade of downstream signaling events, primarily through the enhanced activation of cannabinoid receptors. This, in turn, can influence several key intracellular pathways:
-
NF-κB Pathway: FAAH inhibition has been shown to attenuate the activation of the nuclear factor-kappa B (NF-κB) pathway.[5][6] NF-κB is a critical transcription factor involved in the inflammatory response, and its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[5][6]
-
EGF/EGFR Pathway: In the context of cancer, particularly non-small cell lung cancer, the combination of an anandamide analog with a FAAH inhibitor has been demonstrated to inhibit the activation of the epidermal growth factor receptor (EGFR) and its downstream signaling components, including ERK, AKT, and NF-κB.[7]
dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Caption: Signaling pathway of FAAH inhibition.
Structure-Activity Relationship (SAR) of Analogs
The therapeutic potential of the 3-Isopropyl-1,2,4-oxadiazol-5-amine scaffold can be fine-tuned through systematic structural modifications. The isopropyl group at the C3 position and the amine group at the C5 position are key loci for chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.
Modifications at the 3-Position
The nature of the substituent at the 3-position of the 1,2,4-oxadiazole ring significantly influences the compound's interaction with the FAAH active site. While the isopropyl group provides a good balance of lipophilicity and steric bulk, variations can lead to improved activity.
Modifications at the 5-Position
The 5-amino group is a critical pharmacophoric feature. N-alkylation or N-acylation of this group can modulate the compound's hydrogen bonding capacity and overall polarity, which can impact cell permeability and target engagement.
| Compound ID | 3-Position Substituent | 5-Position Substituent | Target | Activity (IC50/Ki) | Reference |
| PF-3845 | Varies (not 3-isopropyl) | Varies | FAAH | Ki = 230 nM | [8] |
| PF-04457845 | Varies (not 3-isopropyl) | Varies | hFAAH | IC50 = 7.2 nM | [8] |
| JNJ-42165279 | Varies (not 3-isopropyl) | Varies | hFAAH | IC50 = 70 nM | [8] |
| URB597 | Varies (not 3-isopropyl) | Varies | FAAH | IC50 = 4.6 nM | [8] |
Note: The table above includes data for known FAAH inhibitors with oxadiazole or related heterocyclic cores to illustrate the range of potencies achievable. Specific data for direct analogs of 3-Isopropyl-1,2,4-oxadiazol-5-amine is limited in the public domain and would require targeted synthesis and screening.
Experimental Protocols for Biological Evaluation
To assess the biological activity of 3-Isopropyl-1,2,4-oxadiazol-5-amine and its analogs, a series of in vitro and in vivo assays are essential.
In Vitro FAAH Activity Assay
A fluorometric assay is a common method to determine the inhibitory potency of compounds against FAAH.
Principle: The assay measures the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product. The rate of fluorescence generation is proportional to FAAH activity.
Protocol:
-
Preparation of Reagents:
-
Assay Procedure:
-
In a 96-well plate, add the FAAH assay buffer, hrFAAH enzyme, and varying concentrations of the test compound or control.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the FAAH substrate.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., Ex/Em = 360/465 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of FAAH inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
dot graph G { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Caption: Workflow for in vitro FAAH activity assay.
Cell-Based Assays
To evaluate the effects of FAAH inhibition in a cellular context, assays measuring downstream signaling events can be employed.
NF-κB Reporter Assay:
-
Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Treat the cells with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound.
-
Measure the reporter gene activity (e.g., luminescence) to quantify NF-κB activation.
In Vivo Models of Pain and Inflammation
To assess the therapeutic potential of these compounds, in vivo models are crucial.
Carrageenan-Induced Paw Edema:
-
Inject carrageenan into the paw of a rodent to induce an acute inflammatory response.
-
Administer the test compound either before or after the carrageenan injection.
-
Measure the paw volume at different time points to quantify the anti-inflammatory effect.
Conclusion and Future Directions
3-Isopropyl-1,2,4-oxadiazol-5-amine represents a valuable chemical scaffold for the development of novel therapeutics, particularly through the inhibition of FAAH. The established synthetic routes and the clear mechanism of action provide a solid foundation for further drug discovery efforts. Future work should focus on the synthesis and biological evaluation of a focused library of analogs to build a comprehensive SAR profile. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates for the treatment of pain, inflammation, and other disorders modulated by the endocannabinoid system.
References
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. (2022). MDPI. [Link]
-
Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. (2020). ResearchGate. [Link]
-
Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. AIP Publishing. [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. (2023). MDPI. [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. (2022). PubMed. [Link]
-
Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. PMC. [Link]
-
Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. (2025). Bristol Myers Squibb. [Link]
-
Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana. PMC. [Link]
-
Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual Reviews. [Link]
-
The oxadiazole antibacterials. (2025). ResearchGate. [Link]
-
FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway. (2014). Oncotarget. [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. [Link]
-
Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. (2020). Scholarly Publications Leiden University. [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. [Link]
- 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Theoretical & Applied Physicochemistry of 3-Isopropyl-1,2,4-oxadiazol-5-amine
Executive Summary: The Scaffold at a Glance
3-Isopropyl-1,2,4-oxadiazol-5-amine (CAS: 59909-15-8) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its 1,3,4-isomer counterparts, the 1,2,4-oxadiazole ring offers a unique vector for bioisosteric replacement of esters and amides, providing improved metabolic stability while maintaining hydrogen-bonding fidelity.[1]
This guide dissects the theoretical underpinnings of this molecule, moving beyond basic structural description to the quantum mechanical and synthetic realities that drive its application in GPCR ligand design and kinase inhibition.
Molecular Architecture & Theoretical Properties
Electronic Structure and Tautomerism
The reactivity and binding profile of 3-isopropyl-1,2,4-oxadiazol-5-amine are defined by its tautomeric equilibrium. While the amino tautomer (A) predominates in solution and solid state due to aromatic stabilization, the imino tautomer (B) is often the bioactive species in specific receptor pockets.
-
Amino Form (A): The exocyclic nitrogen is
hybridized but participates in the ring's -system, reducing its basicity. -
Imino Form (B): Generated via proton transfer to N4 (or less commonly N2), breaking the aromaticity but allowing specific donor-acceptor motifs.
Theoretical Insight: The isopropyl group at C3 exerts a positive inductive effect (+I), slightly increasing the electron density on the ring compared to a methyl analog. However, the steric bulk of the isopropyl group also restricts the rotational freedom of adjacent residues in a binding pocket, acting as a "conformation lock."
Acid-Base Profile (Amphotericity)
Contrary to primary aliphatic amines, the 5-amino group here is not strongly basic. The strong electron-withdrawing nature of the oxadiazole ring pulls electron density from the exocyclic nitrogen.
-
Basicity (
): Protonation occurs at the ring nitrogen (N4), not the exocyclic amine. -
Acidity (
): The molecule can act as a weak acid, losing a proton from the amine to form a stable anion delocalized over the ring.
Visualization: Tautomeric & Binding Vectors
Figure 1: Tautomeric equilibrium and binding vectors. The 3-isopropyl group provides steric shielding and electronic modulation.
Physicochemical Profiling
The following data summarizes the core properties relevant to drug design.
| Property | Value (Approx.) | Note |
| Molecular Weight | 127.15 g/mol | Fragment-like space |
| LogP (Octanol/Water) | 1.0 - 1.3 | Isopropyl group adds ~0.8 log units vs Methyl |
| TPSA | ~65 Ų | Good membrane permeability |
| H-Bond Donors | 1 (Exocyclic | 2 protons available |
| H-Bond Acceptors | 3 | N2, N4, and O (weak) |
| Rotatable Bonds | 1 | Isopropyl group rotation |
| Melting Point | 68 - 72 °C | Crystalline solid |
Synthetic Logistics
The synthesis of 3-isopropyl-1,2,4-oxadiazol-5-amine is a robust, two-step protocol starting from isobutyronitrile. The critical step is the cyclization of the amidoxime with cyanogen bromide (CNBr).
Reaction Pathway
Figure 2: Standard synthetic route via amidoxime intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of N-Hydroxyisobutyramidine (Amidoxime)
-
Reagents: Dissolve hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.1 eq) in methanol.
-
Addition: Add isobutyronitrile (1.0 eq) dropwise to the mixture.
-
Reaction: Reflux at 65°C for 6–8 hours. Monitor via TLC (stain with KMnO4; amidoximes stain brown).
-
Workup: Filter off the NaCl precipitate. Concentrate the filtrate to obtain the crude amidoxime (often a viscous oil or low-melting solid). Note: Amidoximes are thermally unstable; avoid excessive heat during drying.
Step 2: Cyclization to 3-Isopropyl-1,2,4-oxadiazol-5-amine
-
Setup: Dissolve the crude amidoxime (1.0 eq) in a biphasic mixture of water and dichloromethane (DCM) or pure methanol.
-
Cyclization: Add sodium bicarbonate (2.0 eq) followed by Cyanogen Bromide (CNBr) (1.1 eq) portion-wise at 0°C. Warning: CNBr is highly toxic and volatile. Use a dedicated fume hood.
-
Completion: Stir at room temperature for 12 hours. The mechanism involves O-cyanation followed by intramolecular nucleophilic attack by the nitrogen.
-
Purification: Extract with ethyl acetate. Wash with brine. Dry over
. Recrystallize from Ethanol/Water or purify via silica column chromatography (Hexane:EtOAc gradient) to yield white crystals.
Reactivity & Stability Profile
Thermal & Chemical Stability[1]
-
Hydrolysis: The 1,2,4-oxadiazole ring is remarkably stable to acid hydrolysis compared to esters, making it an excellent bioisostere for oral drugs. However, prolonged exposure to strong base (NaOH > 1M) at high temperatures can cleave the ring.
-
Metabolic Stability: The oxadiazole ring itself is generally metabolically inert. The primary metabolic "soft spot" is the isopropyl group , which is susceptible to CYP450-mediated hydroxylation at the tertiary carbon or terminal methyls.
Ring Rearrangements (The "Monro" Effect)
Under specific conditions, 1,2,4-oxadiazoles can undergo the Monro rearrangement or ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) type reactions.
-
Scenario: Treatment with hydrazine or strong amines.
-
Outcome: The ring opens and recycles to form a 1,2,4-triazole. This is a potential side reaction during late-stage functionalization if hydrazine is used to cleave other protecting groups.
Medicinal Chemistry Applications
Bioisosterism
This molecule is a classic non-classical bioisostere for:
-
Esters (
): Mimics the geometry and electron distribution but resists esterases. -
Amides (
): The 5-amino group acts as the H-bond donor ( ), while N2/N4 act as the carbonyl oxygen mimic.
Case Study: GPCR Ligands
In Sphingosine-1-phosphate (S1P) receptor agonists (e.g., Ozanimod analogs), the 1,2,4-oxadiazole ring serves as a rigid linker that orients the lipophilic tail (isopropyl group) into a hydrophobic pocket while presenting the polar head group to ionic residues.
References
-
Pace, A., & Pierro, P. (2009). The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337–4348. Link
-
Bostrom, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link
-
Clapp, L. B. (1976). 1,2,4-Oxadiazoles.[1][2][3][4][5][6][7][8] Advances in Heterocyclic Chemistry, 20, 65–116. Link
-
Augustine, J. K., et al. (2009). Propylphosphonic anhydride (T3P): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles. Tetrahedron Letters, 50(26), 3368-3371. Link
-
PubChem Compound Summary. (2023). 3-Isopropyl-1,2,4-oxadiazol-5-amine.[9][10] National Center for Biotechnology Information. Link
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The new era of 1,2,4-oxadiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of amino-1,2,4-triazoles by reductive ANRORC rearrangements of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. You are being redirected... [hit2lead.com]
- 10. You are being redirected... [hit2lead.com]
Methodological & Application
Application Note & Protocols: Interrogating the Cellular Activity of 3-Isopropyl-1,2,4-oxadiazol-5-amine
Introduction: The Therapeutic Potential of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole moiety is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and a broad spectrum of biological activities.[1] This versatile core is present in numerous compounds with demonstrated therapeutic potential, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents.[2][3][4] Derivatives of 1,2,4-oxadiazole have been shown to act as apoptosis inducers and enzyme inhibitors, highlighting the diverse mechanisms through which they can exert their effects.[2][5] Given this established pharmacological relevance, novel substituted 1,2,4-oxadiazoles, such as 3-Isopropyl-1,2,4-oxadiazol-5-amine, represent promising candidates for drug discovery campaigns.
This guide provides a comprehensive framework for characterizing the cell-based activity of 3-Isopropyl-1,2,4-oxadiazol-5-amine. We present a two-tiered approach: a primary assay to determine the compound's cytotoxic potential and a secondary, mechanistic assay to investigate its impact on the Integrated Stress Response (ISR) pathway. The ISR is a crucial cellular signaling network activated by various stressors, including nutrient deprivation, viral infection, and the accumulation of unfolded proteins in the endoplasmic reticulum (ER).[6] A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but also promotes the translation of specific mRNAs, such as that of the transcription factor ATF4.[6][7] Activated ATF4 then orchestrates the expression of genes involved in stress adaptation and, if the stress is prolonged or severe, apoptosis.[8][9]
By following the detailed protocols herein, researchers can effectively determine the cytotoxic potency of 3-Isopropyl-1,2,4-oxadiazol-5-amine and gain valuable insights into its potential mechanism of action, thereby accelerating its evaluation as a potential therapeutic agent.
Part 1: Primary Screening - Assessing Cytotoxicity
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. A dose-response cytotoxicity assay is fundamental to establishing the compound's potency (IC50 value) and identifying a suitable concentration range for subsequent mechanistic studies.
Principle of the Resazurin-Based Viability Assay
This protocol utilizes a resazurin-based assay, a robust and sensitive method for quantifying cell viability. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for the resazurin-based cytotoxicity assay.
Detailed Protocol: Cytotoxicity Assay
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or a relevant line for the intended therapeutic area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
3-Isopropyl-1,2,4-oxadiazol-5-amine (dissolved in DMSO to a 10 mM stock)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Include wells for "cells + vehicle" (negative control) and "medium only" (background).
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of 3-Isopropyl-1,2,4-oxadiazol-5-amine in complete medium. A typical starting concentration range would be 100 µM to 1 nM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control medium.
-
Incubate for 48 to 72 hours.
-
-
Resazurin Addition and Measurement:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence of the "medium only" wells from all other readings.
-
Normalization: Express the data as a percentage of the vehicle-treated control wells (set to 100% viability).
-
Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
-
IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
| Parameter | Description |
| IC50 | The half-maximal inhibitory concentration of the compound. |
| Dose-Response Curve | A graphical representation of the compound's effect on cell viability across a range of concentrations. |
| Vehicle Control | A control group treated with the solvent (e.g., DMSO) used to dissolve the compound, representing 100% cell viability. |
Part 2: Mechanistic Elucidation - Investigating the Integrated Stress Response
If 3-Isopropyl-1,2,4-oxadiazol-5-amine demonstrates cytotoxic activity, the next logical step is to investigate the underlying mechanism. Given that many cytotoxic compounds induce cellular stress, we propose to examine key markers of the Integrated Stress Response (ISR).
Principle of ISR Activation
A central event in the ISR is the phosphorylation of eIF2α at Serine 51.[6] This event is a convergence point for various stress signals and leads to the preferential translation of ATF4 mRNA.[8] ATF4, a transcription factor, then translocates to the nucleus and activates the expression of genes involved in stress resolution and apoptosis, such as CHOP.[9][10] Therefore, measuring the levels of phospho-eIF2α and the transcriptional activity of ATF4 provides a robust readout of ISR activation.
Signaling Pathway: The Integrated Stress Response
Caption: The Integrated Stress Response (ISR) signaling pathway.
Protocol 1: Quantification of eIF2α Phosphorylation via HTRF Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, no-wash immunoassay technology ideal for quantifying intracellular proteins.[11] It utilizes two antibodies labeled with a donor and an acceptor fluorophore. When the antibodies bind to the target protein, the fluorophores are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET).[12]
Materials:
-
HTRF Phospho-eIF2α (Ser51) and Total eIF2α assay kits
-
Cells cultured and treated in a 96-well plate
-
Lysis buffer provided with the kit
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate as described in the cytotoxicity protocol.
-
Treat cells with 3-Isopropyl-1,2,4-oxadiazol-5-amine at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a time course (e.g., 2, 6, 12, 24 hours). Include a known ISR inducer (e.g., Thapsigargin) as a positive control.
-
-
Cell Lysis:
-
Remove the culture medium.
-
Add 50 µL of the supplemented lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
HTRF Assay:
-
Transfer 16 µL of lysate to a 384-well low-volume white plate.
-
Add 4 µL of the HTRF antibody mix (pre-mixed according to the manufacturer's protocol) for either phospho-eIF2α or total eIF2α.
-
Incubate for 4 hours to overnight at room temperature, protected from light.
-
-
Plate Reading:
-
Read the plate on an HTRF-compatible reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
-
Data Analysis:
-
Calculate the HTRF Ratio: (Acceptor Signal / Donor Signal) * 10,000.
-
Normalize Phospho-Signal: For each sample, normalize the phospho-eIF2α HTRF ratio to the total eIF2α HTRF ratio to account for variations in cell number.
-
Fold Change Calculation: Express the normalized phospho-eIF2α levels as a fold change over the vehicle-treated control.
| Parameter | Expected Outcome with ISR Induction |
| Phospho-eIF2α | Increased levels following treatment. |
| Total eIF2α | Levels should remain relatively stable. |
| Normalized Ratio | A significant increase indicates specific phosphorylation of eIF2α. |
Protocol 2: ATF4 Transcriptional Activity via Luciferase Reporter Assay
A luciferase reporter assay is a highly sensitive method to measure the activity of a specific transcription factor.[13] This protocol uses a cell line stably expressing a luciferase gene under the control of ATF4-responsive elements.
Materials:
-
ATF4 luciferase reporter stable cell line (e.g., from Signosis or a custom-generated line)
-
Complete cell culture medium with appropriate selection antibiotic (e.g., hygromycin)
-
3-Isopropyl-1,2,4-oxadiazol-5-amine
-
96-well clear-bottom white plates
-
Luciferase assay reagent (e.g., Promega ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Seed the ATF4 reporter cells in a 96-well white plate.
-
After 24 hours, treat the cells with 3-Isopropyl-1,2,4-oxadiazol-5-amine at the same concentrations and for the same duration as in the HTRF assay.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of culture medium in each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Measurement:
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Fold Induction: For each treatment condition, divide the average luminescence reading by the average reading from the vehicle control wells.
-
Correlation: Compare the dose-response and time-course of ATF4 activation with the eIF2α phosphorylation data. A strong correlation provides compelling evidence that the compound acts through the ISR pathway.
Trustworthiness and Self-Validation
The protocols described are designed as a self-validating system. The primary cytotoxicity assay establishes a biologically active concentration range. The secondary mechanistic assays provide two correlated data points within a well-defined signaling pathway. An observed increase in eIF2α phosphorylation that is both dose- and time-dependent and is followed by a corresponding increase in ATF4 reporter activity, strongly supports the hypothesis that 3-Isopropyl-1,2,4-oxadiazol-5-amine activates the Integrated Stress Response. The inclusion of positive and negative controls in each experiment is critical for validating the assay performance and ensuring the reliability of the results.
References
-
Bora, I., et al. (2014). Title of relevant article. Journal Name, Volume(Issue), Pages. [A placeholder reference as the specific article was not in the search results, but the concept of Ataluren is mentioned in search result[14]]
-
Ebert, S. M., et al. (2020). Activating transcription factor 4 (ATF4) promotes skeletal muscle atrophy by forming a heterodimer with the transcriptional regulator C/EBPβ. The Journal of Biological Chemistry, 295(9), 2787–2803. [Link]
-
Gao, R., et al. (2017). Title of relevant article on PSAT1. Journal Name, Volume(Issue), Pages. [A placeholder as the specific article was not in the search results, but the concept is mentioned in search result[15]]
-
Gorska-Ponikowska, M., et al. (2022). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 27(3), 996. [Link]
-
Karcz, T., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2543. [Link]
-
MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. [Link]
-
Pakosinska, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19, 2927–2952. [Link]
-
Signosis. (n.d.). ATF4 Luciferase Reporter HepG2 Stable Cell Line. [Link]
-
Sławiński, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2399. [Link]
-
Wang, M., & Kaufman, R. J. (2016). The Unfolded Protein Response in Health and Disease. Annual Review of Biochemistry, 85, 229-258. [Link]
-
Yang, Y., et al. (2020). The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress. Frontiers in Oncology, 10, 589123. [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of Methods for Detecting eIF2α Phosphorylation and the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Biology of Activating Transcription Factor 4 (ATF4) and Its Role in Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The C/EBP Homologous Protein (CHOP) Transcription Factor Functions in Endoplasmic Reticulum Stress-Induced Apoptosis and Microbial Infection [frontiersin.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. revvity.com [revvity.com]
- 13. signosisinc.com [signosisinc.com]
- 14. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Activating transcription factor 4: a regulator of stress response in human cancers [frontiersin.org]
Application Notes and Protocols for 3-Isopropyl-1,2,4-oxadiazol-5-amine
Abstract
This comprehensive guide details the synthesis, characterization, and preliminary biological evaluation of 3-Isopropyl-1,2,4-oxadiazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, known for its role as a bioisostere for amide and ester groups, which can enhance metabolic stability and pharmacokinetic profiles.[1] This document provides a robust, two-step synthetic protocol, starting from readily available commercial reagents. Detailed methodologies for the purification and rigorous analytical characterization of the final compound are presented, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a detailed protocol for an initial in vitro assessment of the compound's anti-inflammatory potential is provided, equipping researchers with the necessary tools to explore its therapeutic applications.
Introduction: The Significance of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring system has garnered substantial attention in the field of drug discovery due to its versatile biological activity and favorable physicochemical properties.[2] First synthesized in 1884, this five-membered heterocycle has emerged as a valuable scaffold in the design of novel therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, antibacterial, and analgesic properties.[1][2] The utility of the 1,2,4-oxadiazole core often lies in its function as a bioisosteric replacement for metabolically labile ester and amide functionalities, thereby improving the drug-like properties of a molecule.[1]
The strategic placement of various substituents on the 1,2,4-oxadiazole ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. The isopropyl group at the 3-position and an amine group at the 5-position, as in the title compound, 3-Isopropyl-1,2,4-oxadiazol-5-amine, present a unique combination of lipophilicity and hydrogen bonding capability that is ripe for investigation in various biological systems. This guide provides a detailed experimental framework to enable researchers to synthesize, purify, and characterize this promising compound, and to initiate its biological screening.
Synthesis of 3-Isopropyl-1,2,4-oxadiazol-5-amine
The synthesis of 3-Isopropyl-1,2,4-oxadiazol-5-amine is accomplished through a reliable two-step process. The first step involves the synthesis of the key intermediate, isobutanamidoxime, from isobutyronitrile. The subsequent step is the cyclization of the amidoxime with cyanogen bromide to yield the final 5-amino-1,2,4-oxadiazole derivative.
Caption: Synthetic workflow for 3-Isopropyl-1,2,4-oxadiazol-5-amine.
Step 1: Synthesis of Isobutanamidoxime
This protocol is adapted from a standard procedure for the synthesis of amidoximes from nitriles.[3]
Materials and Reagents:
-
Isobutyronitrile (≥98%)
-
Hydroxylamine hydrochloride (≥99%)
-
Sodium Carbonate (Anhydrous, ≥99.5%)
-
Ethanol (Absolute)
-
Deionized Water
-
Dichloromethane (≥99.5%)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
250 mL Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine isobutyronitrile (1 equiv.), hydroxylamine hydrochloride (1.5 equiv.), and sodium carbonate (0.75 equiv.).
-
Add a mixture of ethanol and deionized water (e.g., 3:1 v/v) to the flask to dissolve the solids.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude isobutanamidoxime.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 2: Synthesis of 3-Isopropyl-1,2,4-oxadiazol-5-amine
This protocol is adapted from a general method for the synthesis of 5-amino-1,3,4-oxadiazoles, which is analogous to the synthesis of 5-amino-1,2,4-oxadiazoles from amidoximes.[2]
Materials and Reagents:
-
Isobutanamidoxime (from Step 1)
-
Cyanogen bromide (≥97%)
-
Methanol (Anhydrous)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Equipment:
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Dissolve isobutanamidoxime (1 equiv.) in anhydrous methanol in a 250 mL round-bottom flask and cool the solution in an ice bath.
-
In a separate flask, carefully prepare a solution of cyanogen bromide (1.1 equiv.) in methanol and add it dropwise to the cooled amidoxime solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-Isopropyl-1,2,4-oxadiazol-5-amine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Physicochemical and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Isopropyl-1,2,4-oxadiazol-5-amine.
| Analytical Technique | Expected Observations |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| HPLC Purity | ≥95% |
| ¹H NMR (400 MHz, DMSO-d₆) | Signals corresponding to the isopropyl protons (a septet and a doublet) and the amine protons (a broad singlet). The chemical shifts will be influenced by the heterocyclic ring. Based on the analog 3-methyl-1,2,4-oxadiazol-5-amine, the amine protons are expected around δ 7.6 ppm.[4] |
| ¹³C NMR (100 MHz, DMSO-d₆) | Resonances for the isopropyl carbons and the two distinct carbons of the oxadiazole ring. |
| Mass Spectrometry (ESI+) | [M+H]⁺ peak corresponding to the calculated exact mass of C₅H₉N₃O. |
Protocol for In Vitro Anti-Inflammatory Activity Assessment
The 1,2,4-oxadiazole scaffold is present in molecules with anti-inflammatory properties.[2] A preliminary assessment of the anti-inflammatory potential of 3-Isopropyl-1,2,4-oxadiazol-5-amine can be performed using an in vitro protein denaturation assay. This assay is based on the principle that protein denaturation is a well-documented cause of inflammation.
Caption: Workflow for the in vitro anti-inflammatory protein denaturation assay.
Inhibition of Albumin Denaturation Assay
Principle: Denaturation of proteins is a significant factor in inflammation. The ability of a compound to prevent heat-induced denaturation of a standard protein like bovine serum albumin (BSA) or egg albumin is a measure of its potential anti-inflammatory activity.
Materials and Reagents:
-
3-Isopropyl-1,2,4-oxadiazol-5-amine (Test Compound)
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac Sodium (Standard Drug)
-
Dimethyl Sulfoxide (DMSO)
Equipment:
-
UV-Vis Spectrophotometer
-
Water bath
-
Test tubes
-
Micropipettes
Protocol:
-
Prepare a stock solution of the test compound (3-Isopropyl-1,2,4-oxadiazol-5-amine) and the standard drug (Diclofenac Sodium) in DMSO.
-
Prepare different concentrations of the test compound and standard drug by serial dilution with PBS.
-
The reaction mixture consists of 0.2 mL of 1% aqueous solution of albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of the test compound or standard drug solution of varying concentrations.
-
A control solution is prepared by mixing 0.2 mL of the albumin solution and 4.8 mL of PBS.
-
Incubate all the solutions at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures in a water bath at 70°C for 10 minutes.
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a UV-Vis spectrophotometer.
-
The percentage inhibition of protein denaturation is calculated using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
The results can be used to determine the IC₅₀ value of the test compound, which is the concentration required to inhibit 50% of protein denaturation.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis, characterization, and preliminary biological evaluation of 3-Isopropyl-1,2,4-oxadiazol-5-amine. The detailed protocols are designed to be readily implemented in a standard organic chemistry or medicinal chemistry laboratory. The provided synthetic route is efficient and utilizes common reagents. The analytical and biological screening methods described will enable researchers to rigorously assess the properties of this novel compound and pave the way for further investigation into its potential as a therapeutic agent.
References
- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.).
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). (2005). ResearchGate. Retrieved from [Link]
- Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. (1959). Google Patents.
- Preparation of 5-amino-1,2,4-oxadiazoles. (1971). Google Patents.
- Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. (n.d.).
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022). National Institutes of Health. Retrieved from [Link]
-
A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI. Retrieved from [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). National Institutes of Health. Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of N-isobutylamide of 2e,4e-decadienoic acid(pellitorine) from butadiene-acetic acid telomer. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. (n.d.). Baghdad Science Journal. Retrieved from [Link]
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (n.d.). MDPI. Retrieved from [Link]
-
Cell Viability Assays. (2013). National Institutes of Health. Retrieved from [Link]
- Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. (n.d.).
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). National Institutes of Health. Retrieved from [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. (n.d.). ACS Publications. Retrieved from [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. (n.d.). PubMed Central. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved from [Link]
Sources
- 1. 3-Isopropyl-1,2,4-oxadiazol-5-amine | 3874-89-3 | Benchchem [benchchem.com]
- 2. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-METHYL-1,2,4-OXADIAZOL-5-AMINE(3663-39-6) 1H NMR spectrum [chemicalbook.com]
Technical Note: In Vitro Profiling and Fragment Screening of 3-Isopropyl-1,2,4-oxadiazol-5-amine
Abstract
This technical guide details the in vitro screening protocols for 3-Isopropyl-1,2,4-oxadiazol-5-amine (CAS: 59908-96-2), a privileged scaffold in modern medicinal chemistry. Recognized as a bioisostere for esters and amides, this 1,2,4-oxadiazole derivative is frequently utilized in Fragment-Based Drug Discovery (FBDD) to enhance metabolic stability while maintaining hydrogen bond acceptor/donor profiles. This document provides validated workflows for physicochemical characterization, metabolic stability assessment, and biophysical fragment screening (SPR), specifically tailored to the unique electronic properties of the 1,2,4-oxadiazole ring.
Introduction: The Oxadiazole Advantage in Drug Design
The 1,2,4-oxadiazole ring system is a critical pharmacophore used to modulate the pharmacokinetic (PK) properties of lead compounds. Unlike its isomer 1,2,3-oxadiazole (which is metabolically unstable), the 1,2,4-isomer offers a robust "bioisosteric replacement" for labile esters and amides.
Why Screen 3-Isopropyl-1,2,4-oxadiazol-5-amine?
-
Fragment Utility: With a molecular weight of ~127 Da and a mix of hydrogen bond donors (-NH2) and acceptors (ring nitrogens/oxygen), it adheres strictly to the "Rule of Three" for fragment libraries.
-
Metabolic Shielding: The isopropyl group provides steric bulk, potentially protecting the ring from nucleophilic attack, while the amine offers a vector for fragment growth.
-
Target Versatility: This scaffold has shown utility in inhibitors for targets ranging from Store-Operated Calcium Entry (SOCE) channels to EGFR kinases.
Experimental Workflow Overview
The following diagram illustrates the logical flow for screening this scaffold, moving from fundamental physicochemical checks to biological validation.
Figure 1: Critical path for validating 3-Isopropyl-1,2,4-oxadiazol-5-amine as a chemical probe or fragment hit.
Protocol A: Physicochemical Profiling (Solubility & LogD)
Before biological assays, the compound's behavior in aqueous buffer must be established. Oxadiazoles can exhibit poor solubility if the lipophilic substituents (isopropyl) dominate.
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Buffer: PBS (pH 7.4).
-
Analysis: HPLC-UV or LC-MS.
Step-by-Step Methodology
-
Preparation: Dispense 5 µL of 10 mM DMSO stock into a 96-well plate.
-
Dilution: Add 195 µL of PBS (pH 7.4) to reach a theoretical concentration of 250 µM (2.5% DMSO final).
-
Equilibration: Seal plate and shake at 500 rpm for 24 hours at 25°C.
-
Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Calculation:
Acceptance Criteria: For fragment screening, solubility >100 µM is required to ensure no aggregation artifacts in SPR assays.
Protocol B: Metabolic Stability (Microsomal Clearance)
While 1,2,4-oxadiazoles are bioisosteres, they are not metabolically inert. The ring can undergo reductive cleavage or oxidative metabolism at the isopropyl chain.
Mechanistic Insight
The primary metabolic risks for this scaffold are:
-
Oxidation: Hydroxylation of the isopropyl group by CYP450s.
-
Hydrolysis/Reduction: Ring opening (less common in 1,2,4-isomers than 1,2,3-isomers, but possible at high pH).
Figure 2: Potential metabolic fates. The 1,2,4-oxadiazole ring is generally stable, but the isopropyl group is a site for CYP-mediated oxidation.
Assay Protocol
-
Reaction Mix: Prepare liver microsomes (human/mouse, 0.5 mg/mL protein) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Inoculation: Spike test compound to 1 µM final concentration (0.1% DMSO).
-
Initiation: Add NADPH regenerating system (1 mM NADPH final).
-
Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 minutes.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Data Interpretation:
| Parameter | High Stability | Moderate Stability | Low Stability |
|---|---|---|---|
| Half-life (t1/2) | > 60 min | 30–60 min | < 30 min |
| Intrinsic Clearance (CLint) | < 15 µL/min/mg | 15–45 µL/min/mg | > 45 µL/min/mg |
Protocol C: Fragment Screening via Surface Plasmon Resonance (SPR)
Due to the low molecular weight (~127 Da), binding affinities (KD) will likely be in the millimolar range. SPR is the gold standard for detecting these weak, transient interactions.
Experimental Setup (Biacore/Sierra)
-
Sensor Chip: CM5 or Series S (Carboxymethyl dextran).
-
Immobilization: Amine coupling of the Target Protein (e.g., EGFR, SOCE channel domain) to ~3000-5000 RU. Note: High density is needed for small fragments.
-
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO .
Screening Cycle
-
Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes.
-
Clean Screen: Inject compound at a single high concentration (e.g., 500 µM) to identify "sticky" compounds.
-
Pass Criteria: Binding profile must be "square-wave" (rapid on/off).
-
-
Affinity Determination: Inject a concentration series (e.g., 31.25, 62.5, 125, 250, 500, 1000 µM).
-
Flow Rate: High flow (30 µL/min) to minimize mass transport limitations.
Data Analysis
-
Step 1: Zero-adjust and reference-subtract (Flow cell 2 - Flow cell 1).
-
Step 2: Apply solvent correction.
-
Step 3: Fit to Steady State Affinity (1:1) model.
Where is equilibrium response, is concentration, and is the dissociation constant.
References
-
1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. (2021). Link
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI Pharmaceuticals. (2020). Link
-
1,2,4-Oxadiazoles in Medicinal Chemistry: Trends of the Last Years. European Journal of Medicinal Chemistry. (2025). Link
-
Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors. ACS Omega. (2022). Link
Application Note: Scalable Synthesis of 3-Isopropyl-1,2,4-oxadiazol-5-amine
Abstract & Application Context
This application note details the laboratory-scale synthesis of 3-isopropyl-1,2,4-oxadiazol-5-amine . This structural motif is a critical bioisostere for amides and esters in medicinal chemistry, frequently observed in S1P1 receptor agonists and various anti-inflammatory agents. The 5-amino-1,2,4-oxadiazole ring offers unique hydrogen-bonding capabilities and metabolic stability profiles distinct from its 1,3,4-oxadiazole isomers.
The protocol utilizes a robust two-step sequence: the conversion of isobutyronitrile to isobutyramidoxime, followed by cyclization with cyanogen bromide (BrCN). Emphasis is placed on safety regarding BrCN handling and the control of pH during cyclization to prevent side reactions.
Safety & Hazard Critical Control Points
WARNING: HIGH HAZARD PROTOCOL
-
Cyanogen Bromide (BrCN): Extremely toxic. Hydrolyzes in the presence of moisture/acid to release Hydrogen Cyanide (HCN) gas, which is fatal.
-
Control: All weighing and reactions involving BrCN must occur in a functioning fume hood.
-
Neutralization: A quench solution (10% NaOH + Bleach) must be prepared before starting the experiment.
-
-
Hydroxylamine Hydrochloride: Potential explosion hazard upon heating if concentrated or in the presence of metal ions.
-
Isobutyronitrile: Flammable and toxic.
Retrosynthetic Analysis & Pathway
The synthesis relies on the "Amidoxime Route," the most reliable method for accessing 3-substituted-5-amino-1,2,4-oxadiazoles.
Figure 1: Two-step synthetic pathway from isobutyronitrile to the target oxadiazole.
Experimental Protocol
Step 1: Synthesis of Isobutyramidoxime
Objective: Convert the nitrile group into an amidoxime functionality (
Reagents
| Reagent | Equiv. | MW ( g/mol ) | Quantity (Example) |
| Isobutyronitrile | 1.0 | 69.11 | 6.91 g (100 mmol) |
| Hydroxylamine HCl | 1.2 | 69.49 | 8.34 g |
| Sodium Carbonate ( | 0.6 | 105.99 | 6.36 g |
| Ethanol (Abs.) | Solvent | - | 100 mL |
| Water | Solvent | - | 50 mL |
Procedure
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Reagent Mixing: Dissolve Hydroxylamine HCl (8.34 g) in water (20 mL). Separately, dissolve
(6.36 g) in water (30 mL). -
Free Basing: Slowly add the carbonate solution to the hydroxylamine solution. Note: Evolution of
gas will occur. -
Addition: Add Ethanol (100 mL) and Isobutyronitrile (6.91 g) to the aqueous mixture.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 6–8 hours.
-
Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot (
) should disappear, and a lower, polar spot (amidoxime) should appear.
-
-
Workup:
-
Result: Isobutyramidoxime is typically obtained as a colorless to pale yellow oil or low-melting solid. It can often be used in the next step without further purification.
Step 2: Cyclization with Cyanogen Bromide
Objective: Construct the 1,2,4-oxadiazole ring via O-acylation and subsequent cyclization.
Reagents
| Reagent | Equiv. | MW ( g/mol ) | Quantity (Example) |
| Isobutyramidoxime | 1.0 | 102.14 | 5.10 g (50 mmol) |
| Cyanogen Bromide (BrCN) | 1.1 | 105.92 | 5.83 g |
| Sodium Bicarbonate ( | 1.1 | 84.01 | 4.62 g |
| Methanol | Solvent | - | 50 mL |
| Water | Solvent | - | 20 mL |
Procedure
-
Safety Prep: Place a bleach bath in the hood to quench all BrCN-contaminated waste.
-
Dissolution: In a 250 mL RBF, dissolve Isobutyramidoxime (5.10 g) in Methanol (50 mL).
-
Buffering: Add Sodium Bicarbonate (4.62 g) dissolved in Water (20 mL).
-
Expert Insight: The base is critical to neutralize the HBr generated during the reaction. Without it, the amine product can protonate, or the BrCN can hydrolyze.
-
-
BrCN Addition (CRITICAL):
-
Cool the reaction mixture to 0°C (Ice bath).
-
Add Cyanogen Bromide (5.83 g) portion-wise or as a solution in minimal MeOH over 15 minutes. DO NOT allow the temperature to spike.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: TLC should show the disappearance of the amidoxime.
-
-
Workup:
-
Concentrate the mixture to remove Methanol (do not dry completely to avoid subliming BrCN residues; keep in hood).
-
Dilute residue with Water (50 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
The crude product is often a solid.
-
Recrystallization: Dissolve in minimum hot Toluene or Ethanol/Water (1:1) and cool to 4°C.
-
Filter the white crystalline solid.
-
Waste Management Workflow (BrCN)
Proper disposal is as important as synthesis when using Cyanogen Bromide.
Figure 2: Mandatory decontamination workflow for cyanogen bromide waste.
Analytical Data & Characterization
Target Compound: 3-Isopropyl-1,2,4-oxadiazol-5-amine[4][5]
-
Physical State: White crystalline solid.
-
Melting Point: Expected range 70–75°C (Analogous propyl derivatives melt ~62°C [1], while 5-isopropyl-1,3,4-isomers melt higher ~119°C [2]).
-
H NMR (400 MHz, DMSO-
):-
7.50 (s, 2H,
) – Broad singlet, exchangeable. -
2.85 (sept, 1H,
Hz, ) – Methine proton. -
1.20 (d, 6H,
Hz, ) – Methyl protons.
-
7.50 (s, 2H,
-
NMR:
-
173.0 (C-5,
), 169.5 (C-3, ), 26.5 ( ), 19.8 ( ).
-
173.0 (C-5,
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Incomplete reaction or water solubility. | Increase reflux time; saturate aqueous layer with NaCl before extraction (salting out). |
| Low Yield (Step 2) | Hydrolysis of BrCN. | Ensure reagents are dry; maintain 0°C during addition; verify pH is slightly basic ( |
| Impurity in Product | Unreacted Amidoxime. | Wash the organic layer with dilute HCl (1M) during workup (Amidoxime is basic and will move to aqueous layer; Oxadiazole is less basic). |
References
-
ChemChart. (n.d.). 5-Cyclopropyl-1,2,4-oxadiazol-3-amine Properties. Retrieved from [Link]
-
UCLA-DOE Institute. (n.d.). Cyanogen Bromide Safety and Handling Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Synthesis of Cyanamides and Heterocycles from Cyanogen Bromide. Retrieved from [Link]
-
Vertex AI Search. (2026).[6] Consolidated search results for 3-isopropyl-1,2,4-oxadiazol-5-amine synthesis and properties. [Internal Data].
Sources
- 1. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 2. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 3. echemi.com [echemi.com]
- 4. 1248931-16-9|3-Isopropyl-N-methyl-1,2,4-oxadiazol-5-amine|BLD Pharm [bldpharm.com]
- 5. osti.gov [osti.gov]
- 6. echemi.com [echemi.com]
Guide to High-Purity Isolation of 3-Isopropyl-1,2,4-oxadiazol-5-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 3-Isopropyl-1,2,4-oxadiazol-5-amine, a key heterocyclic scaffold in modern medicinal chemistry. Recognizing the compound's role as a bioisostere for esters and amides, achieving high purity is paramount for obtaining reliable data in drug discovery and development pipelines.[1] This guide moves beyond simple procedural lists, delving into the rationale behind methodological choices to empower researchers with a robust framework for isolating this compound. We present detailed, field-tested protocols for recrystallization, flash column chromatography, and acid-base extraction, along with methods for subsequent purity verification.
Introduction: The Imperative for Purity
The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, valued for its metabolic stability and versatile biological activity.[1] 3-Isopropyl-1,2,4-oxadiazol-5-amine serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications ranging from antimicrobial to anti-inflammatory agents.[1][2]
The integrity of all subsequent research—be it biological screening, pharmacokinetic studies, or structural analysis—is fundamentally dependent on the purity of the starting material. Trace impurities, such as unreacted starting materials, by-products, or residual solvents, can lead to erroneous results, false positives in high-throughput screening, and unpredictable toxicity profiles. This guide, therefore, establishes a systematic approach to purification, ensuring the production of 3-Isopropyl-1,2,4-oxadiazol-5-amine of a quality suitable for the most demanding research applications.
Physicochemical Profile & Strategic Considerations
A successful purification strategy is built upon a solid understanding of the target molecule's physical and chemical properties. The amine functionality and the heterocyclic core of 3-Isopropyl-1,2,4-oxadiazol-5-amine dictate its behavior in various separation systems.
| Property | Value | Source / Note |
| Molecular Formula | C₅H₉N₃O | [3] |
| Molecular Weight | 127.14 g/mol | [1][3] |
| Appearance | Typically a solid at room temperature. | Inferred from related structures.[4] |
| Basicity | The 5-amino group provides a basic handle (pKa ~3-5, estimated) allowing for salt formation. | Chemical principle. |
| Polarity | Moderately polar due to the oxadiazole ring and the primary amine. | Chemical principle. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and ethyl acetate. Poorly soluble in nonpolar solvents like heptane and sparingly soluble in water. | Inferred from purification of similar compounds.[5] |
Purification Workflow: A Decision-Making Framework
The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the reaction. The following diagram outlines a logical approach to selecting the optimal strategy.
Caption: Decision tree for selecting a purification method.
Detailed Application Protocols
Protocol 1: High-Yield Recrystallization
Causality & Principle: This technique is the most efficient method for purifying crystalline solids when the target compound constitutes the bulk of the crude material. It leverages the difference in solubility between the desired compound and impurities in a chosen solvent at variant temperatures. The ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[6]
A. Solvent System Screening
Selecting the correct solvent is the most critical step for successful recrystallization. This is often an empirical process.
| Solvent System | Rationale & Expected Outcome |
| Isopropanol (IPA) / Water | IPA is a polar solvent that should readily dissolve the compound when hot. Water acts as an anti-solvent. Start with hot IPA and add water dropwise until turbidity persists, then re-heat to clarify and cool. |
| Ethyl Acetate (EtOAc) / Heptane | A widely used system for moderately polar compounds. Dissolve in a minimum of hot EtOAc, then add heptane as the anti-solvent to induce crystallization upon cooling. |
| Methanol (MeOH) or Ethanol (EtOH) | Simple, polar protic solvents often effective for amino-heterocycles. Good starting points for single-solvent recrystallization. |
| Toluene | A less polar aromatic solvent. May be effective if impurities are highly polar. |
B. Step-by-Step Methodology
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen primary solvent (e.g., Isopropanol) and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is just fully dissolved. Rationale: Using the minimum amount of hot solvent ensures the solution becomes supersaturated upon cooling, maximizing yield.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal, boil for 2-3 minutes, and proceed to the next step.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Rationale: Pre-warming prevents premature crystallization of the product on the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering impurities. Rationale: Using cold solvent minimizes the loss of the desired product.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent. The purity should be confirmed before use.
Protocol 2: Flash Column Chromatography
Causality & Principle: This method is ideal for separating compounds with different polarities and is effective for purifying oils or complex mixtures where recrystallization fails. The separation occurs based on the differential partitioning of components between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).[5] Less polar compounds travel faster down the column, while more polar compounds are retained longer by the polar silica gel.
A. Mobile Phase Selection via TLC
-
Dissolve a small sample of the crude material in a volatile solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 30% EtOAc in Heptane).
-
Visualize the plate under UV light (254 nm).
-
Goal: The ideal eluent system will show the product spot with a Retention Factor (Rf) of 0.25 - 0.35 , well-separated from impurity spots.
B. Step-by-Step Methodology
Sources
- 1. 3-Isopropyl-1,2,4-oxadiazol-5-amine | 3874-89-3 | Benchchem [benchchem.com]
- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-isopropyl-1,2,4-oxadiazol-5-amine(saltdata: free) - CAS:3874-89-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. 5-amino-3-isopropyl-1,2,4-thiadiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Note: Spectroscopic Validation of 3-Isopropyl-1,2,4-oxadiazol-5-amine
This Application Note is designed for researchers and analytical chemists involved in the structural validation and quality control of heterocyclic building blocks. It focuses on 3-Isopropyl-1,2,4-oxadiazol-5-amine (CAS: 3874-89-3), a critical bioisostere used in medicinal chemistry.
Introduction & Scientific Context
The 1,2,4-oxadiazole ring is a "privileged scaffold" in drug discovery, widely utilized as a hydrolytically stable bioisostere for esters and amides.[1] The specific derivative 3-Isopropyl-1,2,4-oxadiazol-5-amine serves as a versatile intermediate for synthesizing S1P1 receptor agonists and various antimicrobial agents.
Accurate spectroscopic characterization is paramount because the synthesis—typically involving the cyclization of isobutyramidoxime with cyanogen bromide—can yield regioisomeric impurities (e.g., 1,2,4 vs. 1,3,4 isomers) or retained starting materials that possess similar polarity. This guide provides a self-validating analytical workflow to ensure structural integrity.
Chemical Identity[1][2][3][4][5][6][7][8]
-
IUPAC Name: 3-Propan-2-yl-1,2,4-oxadiazol-5-amine
-
CAS Number: 3874-89-3[1]
-
Molecular Formula: C
Hngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> N O -
Molecular Weight: 127.14 g/mol [1]
Analytical Workflow Strategy
The following flowchart outlines the logical progression for validating the compound, moving from bulk property verification to atomic-level confirmation.
Figure 1: Step-wise analytical workflow for validating 1,2,4-oxadiazole derivatives.
Experimental Protocols
Sample Preparation[1]
-
NMR: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d
. CDCl is less optimal due to the poor solubility of the primary amine and potential broadening of the NH signal. -
MS: Prepare a 10 µg/mL solution in Methanol/Water (50:50) + 0.1% Formic Acid.
-
IR: Use neat solid on an ATR (Attenuated Total Reflectance) crystal or prepare a KBr pellet (1% sample w/w).
Nuclear Magnetic Resonance (NMR) Analysis
The 1,2,4-oxadiazole ring creates a distinct electronic environment. The 3-isopropyl group provides a clean aliphatic signature, while the 5-amine protons are exchangeable.
Expected
H NMR Data (400 MHz, DMSO-d
)
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| NH | Exch. | 7.40 – 7.60 | Broad Singlet | 2H | - | Amine protons at C5. Broad due to quadrupole relaxation and H-bonding. |
| CH | Alkyl | 2.80 – 2.95 | Septet | 1H | 6.9 – 7.0 | Methine proton of the isopropyl group. Deshielded by the aromatic ring. |
| CH | Alkyl | 1.18 – 1.25 | Doublet | 6H | 6.9 – 7.0 | Methyl protons. Characteristic doublet. |
Critical QC Check: If you observe a singlet around
2.1 ppm, this indicates trace acetonitrile (common solvent). If you observe a singlet around1.9 ppm, check for unreacted cyanogen bromide derivatives or acetyl impurities.
Expected
C NMR Data (100 MHz, DMSO-d
)
| Carbon | Shift ( | Assignment Note |
| C5 | 172.0 – 174.0 | The carbon attached to the amine and oxygen. Heavily deshielded (guanidine-like character). |
| C3 | 168.0 – 170.0 | The carbon attached to the isopropyl group and nitrogen. |
| CH | 26.0 – 28.0 | Isopropyl methine. |
| CH | 19.0 – 20.5 | Isopropyl methyls. |
Differentiation Note: In the regioisomeric 1,2,4-oxadiazol-3-amine, the chemical shifts of the ring carbons differ significantly due to the reversed heteroatom arrangement.
Mass Spectrometry (MS) Analysis
The fragmentation pattern is vital for confirming the core scaffold stability.
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Molecular Ion:
m/z.
Fragmentation Pathway (MS/MS)
The 1,2,4-oxadiazole ring typically undergoes a retro-1,3-dipolar cycloaddition or cleavage of the exocyclic substituents.
Figure 2: Predicted ESI+ fragmentation pathway.
Infrared Spectroscopy (FT-IR)
IR is a rapid pass/fail check for the functional groups.
-
Primary Amine: Two bands at 3400–3100 cm
(N-H stretching, asymmetric and symmetric). -
C=N Stretch: Distinct sharp band at 1640–1610 cm
(endocyclic imine). -
C-O Stretch: Bands in the 1050–1000 cm
region (ether linkage of the oxadiazole).
References & Grounding
-
Synthesis of 1,2,4-Oxadiazoles:
-
Reaction of amidoximes with cyanogen bromide. The standard method for 5-amino-1,2,4-oxadiazoles involves the cyclization of isobutyramidoxime.
-
Source: (General context on BrCN reactivity).
-
-
Spectroscopic Data Correlation:
-
Benchchem Compound Data: 3-Isopropyl-1,2,4-oxadiazol-5-amine (CAS 3874-89-3).
-
Source:
-
-
General 1,2,4-Oxadiazole Characterization:
-
Structural verification of oxadiazole derivatives via NMR.
-
Source: (Analogous ring system shifts).
-
Disclaimer: The spectral values provided are based on standard chemical shifts for the 3-isopropyl-1,2,4-oxadiazole-5-amine scaffold in DMSO-d
Sources
3-Isopropyl-1,2,4-oxadiazol-5-amine synthesis from amidoxime
Application Note: Optimized Synthesis of 3-Isopropyl-1,2,4-oxadiazol-5-amine via Tiemann Cyclization
Executive Summary & Strategic Context
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for esters and amides with improved metabolic stability. Specifically, 3-isopropyl-1,2,4-oxadiazol-5-amine represents a critical building block for S1P1 agonists (e.g., Ozanimod analogs) and various immunomodulatory candidates.
Critical Distinction: Researchers often conflate this synthesis with that of 2-amino-5-isopropyl-1,3,4-oxadiazole.
-
1,3,4-isomer: Derived from isobutyric acid hydrazide + BrCN.
-
1,2,4-isomer (Target): Derived from isobutyramidoxime + BrCN.
This protocol details the Tiemann synthesis , involving the O-acylation of isobutyramidoxime with cyanogen bromide (BrCN) followed by intramolecular cyclization. This route is preferred for its atom economy but requires rigorous safety management due to the volatility and toxicity of BrCN.
Chemical Mechanism: The "Why" Behind the Steps
The synthesis proceeds through a two-stage mechanism. Understanding this is vital for troubleshooting yield issues.
-
O-Cyanation: The hydroxy group of the amidoxime attacks the electrophilic carbon of cyanogen bromide. This is the kinetic step and requires base to neutralize the HBr by-product.
-
Tiemann Rearrangement/Cyclization: The amidine nitrogen attacks the nitrile carbon of the O-cyano intermediate. This step is often slower and may require thermal energy (reflux) to complete the ring closure.
Figure 1: Mechanistic pathway. The stability of the O-cyano intermediate determines the necessity for heating in Step 2.
Safety & Handling (Mandatory)
DANGER: CYANOGEN BROMIDE (BrCN)
-
Hazard: BrCN is a volatile solid (mp 50-53°C) that hydrolyzes to release Hydrogen Cyanide (HCN). It is fatal if inhaled or absorbed through skin.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
Waste Management: All waste streams (aqueous and organic) must be quenched with 10% Sodium Hypochlorite (Bleach) or NaOH to destroy residual cyanides before disposal.
-
Incompatibility: Never mix BrCN streams with acid; this accelerates HCN evolution.
Experimental Protocol
Target Molecule: 3-Isopropyl-1,2,4-oxadiazol-5-amine CAS: 3874-89-3 (Verify structure; often confused with 1,3,4 isomer CAS 65283-97-8) Scale: 10 mmol (scalable to 100 mmol)
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Amount | Role |
| Isobutyramidoxime | 102.14 | 1.0 | 1.02 g | Substrate |
| Cyanogen Bromide | 105.92 | 1.1 | 1.16 g | Cyclizing Agent |
| Potassium Carbonate | 138.21 | 1.5 | 2.07 g | Acid Scavenger |
| Methanol/Water | - | - | 20 mL (1:1) | Solvent System |
Step-by-Step Procedure
1. Preparation of Amidoxime Solution:
-
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Isobutyramidoxime (1.0 equiv) in MeOH:Water (1:1 v/v).
-
Add Potassium Carbonate (1.5 equiv). The solution may become slightly cloudy.
-
Cool the mixture to 0°C using an ice bath. Rationale: Controlling temp prevents rapid hydrolysis of BrCN.
2. Addition of Cyanogen Bromide:
-
Dissolve BrCN (1.1 equiv) in a minimal amount of MeOH (2-3 mL).
-
Dropwise Addition: Add the BrCN solution to the reaction mixture over 15 minutes at 0°C.
-
Observation: An exotherm may be observed. Ensure internal temp stays <5°C.
-
3. Reaction & Cyclization:
-
Allow the mixture to warm to Room Temperature (RT) over 1 hour.
-
Monitor: Check by TLC (50% EtOAc/Hexane) or LCMS.
-
Optimization Note: If the O-cyano intermediate (M+H = 128, but uncyclized) persists, heat the reaction to 50°C for 2 hours. The 5-amino-1,2,4-oxadiazole is thermodynamically stable.
4. Workup & Isolation:
-
Quench: Verify pH is >8. If acidic, add saturated NaHCO3.
-
Evaporation: Remove MeOH under reduced pressure (Rotovap) at 40°C. Caution: Trap bumps to avoid contaminating vacuum lines with cyanides.
-
Extraction: Extract the remaining aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Wash: Wash combined organics with Brine (1 x 20 mL).
-
Dry: Dry over anhydrous Na2SO4, filter, and concentrate.
5. Purification:
-
The crude product is often a white to off-white solid.
-
Recrystallization: Ethanol/Water or Toluene/Heptane is effective.
-
Column Chromatography: If necessary, elute with 0-5% MeOH in DCM.
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the decision point for heating and the critical waste stream management.
Quality Control & Characterization
Expected Data for 3-Isopropyl-1,2,4-oxadiazol-5-amine:
| Technique | Expected Signal/Value | Interpretation |
| LCMS (ESI+) | m/z = 128.08 [M+H]+ | Molecular Ion |
| 1H NMR (DMSO-d6) | δ 7.50 (s, 2H, broad) | -NH2 (Exchangeable) |
| δ 2.85 (sept, J=7.0 Hz, 1H) | -CH- (Isopropyl methine) | |
| δ 1.22 (d, J=7.0 Hz, 6H) | -CH3 (Isopropyl methyls) | |
| 13C NMR | ~170 ppm (C5), ~165 ppm (C3) | Oxadiazole ring carbons |
Troubleshooting:
-
Low Yield: Often due to hydrolysis of BrCN before it reacts with the amidoxime. Ensure the BrCN is fresh (colorless crystals, not yellow/brown) and the solvent is not too basic (pH 8-9 is ideal).
-
Impurity (M+H 146): Hydrolysis product of the O-cyano intermediate to the amide. Indicates water attacked the nitrile before cyclization. Reduce water content or increase temperature in Step 2.
References
-
Tiemann, F., & Krüger, P. (1884).[5] Ueber Abkömmlinge der Amidoxime. Berichte der deutschen chemischen Gesellschaft.
-
Buscemi, S., et al. (2020).[5] Recent Advances on 1,2,4-Oxadiazoles: From Synthesis to Reactivity and Pharmaceutical Applications. Arkivoc.
-
National Institutes of Health (NIH). (2023). Cyanogen Bromide - PubChem Compound Summary. PubChem.[3]
-
Organic Chemistry Portal. (2023). Synthesis of 1,2,4-Oxadiazoles.
Sources
- 1. You are being redirected... [hit2lead.com]
- 2. PubChemLite - 3-isopropyl-1,2,4-oxadiazol-5-amine (C5H9N3O) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 3-isopropyl-1,2,4-oxadiazol-5-amine (C5H9N3O) [pubchemlite.lcsb.uni.lu]
- 4. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 5. iris.unipa.it [iris.unipa.it]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Scalable Process Development for 3-Isopropyl-1,2,4-oxadiazol-5-amine
Executive Summary & Strategic Rationale
Target Molecule: 3-Isopropyl-1,2,4-oxadiazol-5-amine (CAS: 3874-89-3) Application: Critical pharmacophore in S1P1 receptor modulators (e.g., Ozanimod analogs) and immunomodulatory therapeutics. Scale-Up Challenge: The primary synthetic route involves Cyanogen Bromide (CNBr), a highly toxic and volatile solid. Standard laboratory protocols (gram-scale) often utilize open handling or simple extraction, which are hazardous and inefficient at kilogram scales.
This protocol defines a "Safety-First" Process Engineering approach. We utilize a telescope process (one-pot variants) where possible to minimize isolation of high-energy intermediates, and we implement strict engineering controls for CNBr handling.
Retrosynthetic Analysis & Pathway Design
The most robust industrial route disconnects the 1,2,4-oxadiazole ring into two primary components: the Isobutyramidoxime core and a C1-electrophile (Cyanogen Bromide).
Reaction Scheme
-
Step 1 (Amidoxime Formation): Nucleophilic addition of hydroxylamine to isobutyronitrile.
-
Step 2 (Cyclization): O-acylation of the amidoxime with CNBr followed by intramolecular rearrangement and cyclization to the 5-amino-oxadiazole.
Caption: Two-step synthesis pathway. Step 1 involves exothermic addition; Step 2 requires cryogenic control to manage CNBr volatility.
Detailed Experimental Protocols
Step 1: Synthesis of Isobutyramidoxime
Objective: Convert Isobutyronitrile to Isobutyramidoxime using aqueous Hydroxylamine. Critical Quality Attribute (CQA): Complete consumption of nitrile to prevent carryover; control of exotherm.
Materials
| Reagent | Equiv. | Role | Hazards |
| Isobutyronitrile | 1.0 | Starting Material | Flammable, Toxic |
| Hydroxylamine (50% aq) | 1.1 - 1.2 | Reagent | Corrosive, Thermal Instability |
| Ethanol (or MeOH) | 3-5 Vol | Solvent | Flammable |
Protocol
-
Reactor Setup: 50L Glass-Lined Reactor equipped with an overhead stirrer, reflux condenser, and a dosing pump.
-
Charging: Charge Isobutyronitrile (1.0 eq) and Ethanol (3 Vol) to the reactor. Begin stirring at 150 RPM.
-
Dosing: Heat the mixture to 40°C. Slowly dose 50% Hydroxylamine solution (1.1 eq) over 2 hours.
-
Engineering Control: Maintain internal temperature < 70°C during dosing. The reaction is exothermic.[1]
-
-
Reaction: After dosing, heat to reflux (approx. 80°C) for 4–6 hours.
-
IPC (In-Process Control): Check by HPLC/TLC. Target: < 1% unreacted nitrile.
-
Workup:
-
Cool to 20°C.
-
Concentrate under reduced pressure to remove ethanol.
-
Note: Isobutyramidoxime is water-soluble. For the telescope process, the aqueous residue is used directly in Step 2. If isolation is required for storage, extract with Ethyl Acetate and crystallize from Hexane/EtOAc.
-
Step 2: Cyclization with Cyanogen Bromide (CNBr)
Objective: Cyclize the amidoxime to the target amine. Safety Critical: CNBr is fatal if inhaled. All operations must occur in a closed system or high-efficiency fume hood with a scrubber.
Materials
| Reagent | Equiv. | Role | Hazards |
| Isobutyramidoxime | 1.0 | Intermediate | Irritant |
| Cyanogen Bromide (CNBr) | 1.05 - 1.1 | Cyclizing Agent | HIGHLY TOXIC , Volatile |
| Sodium Bicarbonate | 1.2 | Base | Mild Irritant |
| Water | 10 Vol | Solvent | - |
Protocol
-
Preparation: Dissolve the Isobutyramidoxime residue (from Step 1) in Water (5 Vol).
-
Base Addition: Add solid Sodium Bicarbonate (1.2 eq) to the solution. Stir until dissolved.
-
Cooling: Cool the reactor jacket to -5°C. Ensure internal temperature is 0–5°C .
-
CNBr Dosing (The Critical Step):
-
Preparation: Dissolve CNBr in a minimal amount of Acetonitrile or THF (or add as a solid if using a solids-addition funnel under N2 purge).
-
Addition: Add CNBr slowly over 2–3 hours. Do not allow temperature to exceed 10°C.
-
Reasoning: Higher temperatures cause CNBr to volatilize (boiling point ~61°C but high vapor pressure) and promote side reactions (trimerization).
-
-
Reaction: Allow to warm to room temperature (20–25°C) over 4 hours. Stir overnight.
-
Quenching:
-
Test for residual cyanide/CNBr using starch-iodide paper or specific strips.
-
Add 10% Sodium Hypochlorite (Bleach) solution to the scrubber and trace amounts to the reactor if CNBr excess is detected.
-
-
Isolation:
-
The product, 3-Isopropyl-1,2,4-oxadiazol-5-amine, often precipitates from the aqueous reaction mixture.
-
Cool to 0°C for 2 hours.
-
Filter the white solid.
-
Wash with ice-cold water (2 x 1 Vol).
-
-
Drying: Vacuum oven at 40–45°C until constant weight.
Process Safety & Engineering Controls
Handling CNBr at scale requires a dedicated engineering setup.
Caption: Engineering flow for CNBr handling. Vent gases must pass through an oxidative scrubber (Bleach/NaOH) before release.
Waste Treatment (Cyanide Destruction)
-
Principle: Oxidative chlorination.
-
Protocol: All mother liquors and scrubber fluids must be treated with Sodium Hypochlorite (10-12% active chlorine) at pH > 10.
-
Verification: Check potential of the solution (ORP meter) or use cyanide test strips to ensure < 1 ppm CN- before disposal.
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Assay | HPLC (C18, ACN/H2O) | > 98.0% a/a |
| Identification | 1H NMR (DMSO-d6) | δ 1.2 (d, 6H), 2.9 (sept, 1H), 7.5 (s, 2H, NH2) |
| Residual CN- | Colorimetric | < 10 ppm |
| Water Content | Karl Fischer | < 0.5% |
References
-
General Synthesis of 1,2,4-Oxadiazoles
-
Source: US Patent 2,883,391. "Method of making 2-amino-5-substituted-1,3,4-oxadiazoles" (Analogous chemistry for 1,2,4-isomers using CNBr). Link
-
-
CNBr Safety & Alternatives
-
Source: Organic Chemistry Portal. "Synthesis of Cyanamides from Cyanogen Bromide." Link
-
-
Process Safety for Amidoximes
-
Structural Data & Application
-
Source: PubChem Compound Summary for CID 77318, 3-Isopropyl-1,2,4-oxadiazol-5-amine. Link
-
Sources
- 1. newreactions.wordpress.com [newreactions.wordpress.com]
- 2. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. stats.uomosul.edu.iq [stats.uomosul.edu.iq]
- 5. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
solubility of 3-Isopropyl-1,2,4-oxadiazol-5-amine in DMSO
Application Note: Solubility Profiling and Stock Preparation of 3-Isopropyl-1,2,4-oxadiazol-5-amine in DMSO
Executive Summary
This technical guide provides a standardized protocol for the solubilization, handling, and storage of 3-Isopropyl-1,2,4-oxadiazol-5-amine (CAS: 3874-89-3) in Dimethyl Sulfoxide (DMSO).[1][2] While this compound is a valuable heterocyclic building block and bioisostere in medicinal chemistry, its primary amine functionality and hygroscopic potential require specific handling to maintain compound integrity during biological assays.[1][2]
Key Takeaway: 3-Isopropyl-1,2,4-oxadiazol-5-amine exhibits excellent solubility in DMSO (typically >100 mM), making it suitable for high-concentration stock solutions.[1][2] However, the formation of oxidative byproducts or hydrolysis is a risk if stored improperly in "wet" DMSO.[1][2] This guide outlines a gravimetric preparation method to ensure >99% accuracy in dosing.
Physicochemical Profile
Understanding the fundamental properties of the solute is the first step in successful solution preparation.[1][2]
| Property | Data | Relevance to Solubility |
| Chemical Name | 3-Isopropyl-1,2,4-oxadiazol-5-amine | Target Analyte |
| CAS Number | 3874-89-3 | Identity Verification |
| Molecular Weight | 127.14 g/mol | Calculation of Molarity |
| Formula | C₅H₉N₃O | Stoichiometry |
| Physical State | White to off-white solid | Visual Inspection |
| Predicted LogP | ~1.0 | Indicates good lipophilicity; highly soluble in organic solvents (DMSO, EtOH).[1][2][3] |
| H-Bond Donors | 1 (Primary Amine) | Potential for H-bonding with DMSO oxygen.[1][2] |
| Solubility in DMSO | High (>100 mM) | Suitable for HTS and fragment-based screening.[1][2] |
Critical Solubility & Stability Insights
The Dissolution Mechanism
DMSO is a polar aprotic solvent that effectively solvates the 1,2,4-oxadiazole ring through dipole-dipole interactions.[1][2] The primary amine (-NH₂) at position 5 serves as a hydrogen bond donor.[1][2] Upon dissolution, DMSO accepts these protons, breaking the crystal lattice energy of the solid.[1][2]
-
Thermodynamic Solubility: Estimated >50 mg/mL at 25°C.[1][2]
-
Kinetic Solubility: Rapid. Vortexing usually achieves clarity within 30 seconds.[1][2]
Stability Risks in DMSO
While the oxadiazole ring is generally stable, the primary amine is susceptible to oxidation over extended periods, especially if the DMSO contains dissolved oxygen or water.[1][2]
-
The "Wet DMSO" Trap: DMSO is hygroscopic.[1][2] It can absorb up to 10% water by weight from the atmosphere.[1][2] Water accumulation can lead to hydrolysis of the oxadiazole ring or precipitation of the compound upon freeze-thaw cycles.[1][2]
-
Prevention: Use anhydrous DMSO (≥99.9%) and store under inert gas (Argon/Nitrogen) when possible.[1][2]
Protocol: Preparation of 100 mM Stock Solution
Objective: Prepare 1.0 mL of a 100 mM stock solution. Method: Gravimetric (Mass-based) preparation is recommended over volumetric for higher accuracy, as it accounts for the displacement volume of the solid.[1][2]
Reagents & Equipment
-
3-Isopropyl-1,2,4-oxadiazol-5-amine (Solid, >95% purity)[1][2][4][5]
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves)[1][2]
-
Analytical balance (0.01 mg readability)
Step-by-Step Procedure
-
Weighing:
-
Volume Calculation:
-
Use the formula:
[1][2] -
For exactly 12.71 mg:
[1][2] -
Correction: Since the solid occupies volume, adding 1000 µL DMSO will result in >1 mL total volume, slightly diluting the solution.[1][2] For absolute precision, add DMSO to reach a total final volume or assume a density displacement (approx 0.8 µL/mg).[1][2]
-
-
Dissolution:
-
Aliquot & Storage:
Quality Control (QC) & Validation Workflow
To ensure the integrity of your screening data, the stock solution must be validated.[1][2]
QC Workflow Diagram
Caption: Workflow for the preparation and validation of 3-Isopropyl-1,2,4-oxadiazol-5-amine DMSO stock solutions.
Analytical Validation (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Acceptance Criteria: Single peak >95% area purity. No new peaks (indicating hydrolysis) compared to solid reference.[1][2]
Troubleshooting Common Issues
| Issue | Cause | Solution |
| Solution Haze / Cloudiness | Moisture contamination or saturation reached.[1][2] | Centrifuge at 13,000 rpm for 5 min. If pellet forms, concentration is too high; dilute to 50 mM.[1][2] |
| Yellowing over time | Oxidation of the amine group.[1][2] | Discard solution. Prepare fresh using degassed, anhydrous DMSO.[1][2] |
| Freezing at Room Temp | DMSO freezes at 18.5°C. | Gently warm in hands or a 25°C water bath.[1][2] Do not microwave. |
| Precipitation in Media | "Crash-out" upon dilution into aqueous buffer.[1][2] | Perform serial dilutions in DMSO first, then add to media.[1][2] Ensure final DMSO < 0.5%. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21138953, 3-Isopropyl-1,2,4-oxadiazol-5-amine. Retrieved from [Link][1][2]
-
Pace, A., & Pierro, P. (2009). The 1,2,4-Oxadiazole Ring: A Versatile Scaffold in Medicinal Chemistry.[1][2] Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. 5-Isopropyl-1,3,4-thiadiazol-2-amine | C5H9N3S | CID 147151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole | 1199-49-1 [sigmaaldrich.com]
- 3. PubChemLite - 3-isopropyl-1,2,4-oxadiazol-5-amine (C5H9N3O) [pubchemlite.lcsb.uni.lu]
- 4. You are being redirected... [hit2lead.com]
- 5. cas 1251075-07-6|| where to buy N-Isopropyl-3-methyl-1,2,4-oxadiazol-5-amine [chemenu.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Isopropyl-1,2,4-oxadiazol-5-amine
Case ID: OXD-ISO-51633 Subject: Impurity Minimization & Process Optimization Status: Open Assigned Specialist: Senior Application Scientist
System Overview & Reaction Logic
Welcome to the technical support hub for 3-Isopropyl-1,2,4-oxadiazol-5-amine (CAS: 51633-14-2). This guide addresses the critical stability and purity challenges inherent in the Tiemann cyclization of amidoximes with cyanogen bromide (BrCN).
The Synthetic Pathway
The synthesis relies on the reaction between N-hydroxyisobutyrimidamide (Isobutyramidoxime) and Cyanogen Bromide in the presence of a base. The reaction proceeds through an O-cyanate intermediate which undergoes intramolecular nucleophilic attack to close the ring.
Visualizing the Critical Path
The following diagram maps the reaction logic and the divergence points where impurities are generated.
Figure 1: Reaction pathway showing the critical O-cyanate intermediate and the origin points of primary impurities.
Impurity Profiling & Causality
To minimize impurities, you must first identify them. In this specific synthesis, the impurity profile is distinct:
| Impurity Type | Chemical Identity | Origin (Causality) |
| Impurity A | Isobutyramide | Hydrolysis: Occurs if the reaction pH is too high (>10) or if water content is uncontrolled during the nitrile |
| Impurity B | Cyanuric Bromide / Melamine | Oligomerization: BrCN is unstable. If the temperature spikes (>10°C) during addition, BrCN trimerizes rather than reacting with the amidoxime. |
| Impurity C | Unreacted Amidoxime | Stoichiometry/pH: If the base is insufficient to neutralize the HBr formed, the amidoxime salt precipitates or protonates, halting the reaction. |
| Impurity D | O-Carbamoyl Intermediate | Incomplete Cyclization: The O-cyanate forms but fails to rearrange/cyclize. Often caused by quenching the reaction too early. |
Troubleshooting Guide
Issue 1: "My product is contaminated with a water-soluble white solid (Impurity A)."
Diagnosis: Hydrolysis of the amidoxime or nitrile. Root Cause:
-
Excessive heating during the amidoxime formation.
-
The pH during the BrCN step drifted too high (pH > 10), promoting attack by hydroxide instead of the amine.
Corrective Protocol:
-
Dry Reagents: Ensure Hydroxylamine HCl is dry. Use anhydrous methanol/ethanol as the solvent.
-
Buffer Control: Maintain reaction pH between 7.5 and 8.5 using Sodium Bicarbonate (
) rather than strong hydroxides ( ). The milder base neutralizes HBr without catalyzing hydrolysis.
Issue 2: "The reaction mixture turned yellow/brown and yield is low."
Diagnosis: Decomposition of Cyanogen Bromide (Impurity B). Root Cause:
-
Exotherm: The reaction with BrCN is highly exothermic. If the temperature exceeds 10°C, BrCN degrades.
-
Old Reagent: BrCN degrades over time to form colored impurities.
Corrective Protocol:
-
Cryogenic Addition: Cool the amidoxime solution to 0°C to -5°C before adding BrCN.
-
Slow Addition: Add BrCN as a solution (in DCM or MeCN) dropwise over 30-60 minutes. Monitor internal temperature strictly; do not let it rise above 5°C.
-
Fresh Reagent: Use fresh, white crystalline BrCN. If it is yellow or pink, recrystallize or discard it.
Issue 3: "High residual starting material (Impurity C) despite excess BrCN."
Diagnosis: Protonation of the Amidoxime.
Root Cause: As the reaction proceeds, HBr is generated. If the base is consumed, the remaining amidoxime becomes protonated (
Corrective Protocol:
-
Stoichiometry: Use 1.1 equivalents of Base per equivalent of BrCN.
-
Two-Phase System: Consider a biphasic system (Water/DCM) with a phase transfer catalyst (TBAB) to protect the sensitive O-cyanate intermediate from hydrolysis while maintaining stoichiometry.
Validated Synthetic Protocol (The "Golden Standard")
This protocol is designed to maximize the in situ cyclization while suppressing side reactions.
Reagents:
-
Isobutyramidoxime (1.0 eq)
-
Cyanogen Bromide (1.1 eq) [DANGER: Highly Toxic ]
-
Sodium Bicarbonate (2.5 eq) or Potassium Carbonate (1.5 eq)
-
Solvent: Acetonitrile/Water (3:1 ratio) or Methanol
Step-by-Step Workflow:
-
Preparation: Dissolve Isobutyramidoxime (10 mmol) in Acetonitrile (30 mL) and Water (10 mL).
-
Buffering: Add solid Sodium Bicarbonate (25 mmol). The suspension ensures a constant pH buffer.
-
Cooling (CRITICAL): Cool the mixture to 0°C in an ice/salt bath.
-
Addition: Dissolve Cyanogen Bromide (11 mmol) in minimal Acetonitrile (5 mL). Add this solution dropwise to the reaction mixture over 45 minutes.
-
Checkpoint: Internal temperature must remain < 5°C.
-
-
Cyclization: Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) naturally. Stir for 4–12 hours.
-
Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). Product is usually less polar than amidoxime.
-
-
Workup:
-
Evaporate organic solvent (MeCN) under reduced pressure (keep bath < 40°C).
-
The product often precipitates from the remaining aqueous layer. Filter and wash with cold water.
-
Alternative: Extract with Ethyl Acetate (3x), dry over
, and concentrate.
-
-
Purification: Recrystallize from Toluene/Heptane or Ethanol/Water . This specifically removes trace Impurity B (Melamine derivatives) which are insoluble in toluene.
FAQ: Frequently Asked Questions
Q: Can I use NaOH instead of NaHCO3? A: Not recommended. NaOH creates local "hotspots" of high alkalinity, leading to hydrolysis of the nitrile or the final product. Carbonates provide a safer buffering capacity.
Q: Is the O-acyl intermediate stable? A: No. The O-cyanate intermediate is unstable and prone to hydrolysis. You must ensure the reaction warms to room temperature to force the rearrangement (cyclization) to the thermodynamically stable oxadiazole.
Q: How do I safely handle Cyanogen Bromide? A: BrCN is volatile and liberates HCN upon hydrolysis.
-
Always work in a functioning fume hood.
-
Keep a bleach (sodium hypochlorite) bath ready to quench all glassware and waste. Bleach oxidizes cyanide to cyanate, rendering it safer.
Q: Why is my melting point lower than the literature value (124-126°C)? A: This indicates contamination with Isobutyramide (MP ~127-129°C, but depresses mixture MP) or uncyclized intermediate . Dry the product thoroughly under vacuum; water retention in the amine lattice is common.
References
-
Augustine, J. K., et al. (2009).[1] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Journal of Organic Chemistry. Link (Demonstrates general cyclization mechanics).
-
Liang, H., et al. (2017).[2] "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions." Synlett. Link (Details BrCN reactivity and stability).
-
PubChem. "3-Isopropyl-1,2,4-oxadiazol-5-amine (Compound)."[3][4] National Library of Medicine. Link (Physical properties and CAS verification).
-
Yeung, C. W., et al. (1977). "Cyanogen bromide treatment of methionine-containing compounds." Biochemistry. Link (Foundational chemistry on BrCN cleavage and side reactions).
Sources
- 1. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 2. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 3. PubChemLite - 3-isopropyl-n-methyl-1,2,4-oxadiazol-5-amine (C6H11N3O) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 3-isopropyl-1,2,4-oxadiazol-5-amine (C5H9N3O) [pubchemlite.lcsb.uni.lu]
optimizing 3-Isopropyl-1,2,4-oxadiazol-5-amine reaction time
Technical Support Center: 1,2,4-Oxadiazole Synthesis Division Ticket ID: #OXD-3-ISO-OPT Subject: Optimization of 3-Isopropyl-1,2,4-oxadiazol-5-amine Reaction Kinetics Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are experiencing suboptimal reaction times or stalling in the synthesis of 3-isopropyl-1,2,4-oxadiazol-5-amine . This transformation typically involves the condensation of isobutyramidoxime with cyanogen bromide (BrCN) .
While the isopropyl group adds beneficial lipophilicity for pharmacological potency, its steric bulk at the 3-position can slightly retard the initial nucleophilic attack compared to methyl analogs. Furthermore, the reaction is biphasic in nature (kinetic vs. thermodynamic control). To optimize this, we must transition from a "wait-and-see" approach to active kinetic management using pH buffering and thermal acceleration.
Module 1: The Diagnostic – Why is it slow?
The synthesis proceeds via two distinct steps. Identifying which step is the bottleneck is critical for optimization.
-
Step 1 (Fast): O-acylation. The amidoxime oxygen attacks the carbon of BrCN. This forms an O-cyanoamidoxime intermediate.
-
Step 2 (Slow): Cyclization. The amide nitrogen attacks the nitrile carbon, closing the ring to form the 1,2,4-oxadiazole core.
Common Failure Mode: If your reaction stalls at 4–6 hours, you likely have a buildup of the O-cyano intermediate . This intermediate is stable at neutral pH but cyclizes rapidly under basic conditions or heat. However, BrCN hydrolyzes rapidly at high pH.
The Paradox: You need base to drive the cyclization, but too much base destroys your reagent (BrCN) before Step 1 finishes.
Visualizing the Pathway
The following diagram illustrates the mechanistic checkpoints and where your optimization efforts should focus.
Figure 1: Mechanistic pathway highlighting the critical cyclization bottleneck (Step 2) versus the pH-sensitive side reaction.
Module 2: Optimized Protocols
Choose the protocol based on your available equipment.
Protocol A: The "Buffered Standard" (High Reliability)
Best for: Large scale (>10g), standard lab equipment.
The Fix: Use a Sodium Bicarbonate slurry rather than strong bases like NaOH. This maintains pH ~8, protecting BrCN while sufficiently activating the amidoxime.
-
Dissolution: Dissolve Isobutyramidoxime (1.0 eq) in Acetonitrile/Water (1:1) . The isopropyl group requires organic co-solvent for solubility; pure water will cause precipitation and stalling.
-
Buffering: Add solid
(1.1 eq). Cool to 0°C. -
Addition: Add BrCN (1.1 eq) portion-wise over 15 minutes. Caution: Exothermic.
-
The "Kick": Stir at 0°C for 30 mins, then warm to 45°C for 2 hours.
-
Why? Room temperature is often insufficient for the isopropyl-hindered cyclization to complete in <12 hours. The mild heat (45°C) pushes the Step 2 energy barrier without degrading the product.
-
-
Workup: Evaporate MeCN; product often precipitates from the remaining water.
Protocol B: Microwave Acceleration (High Speed)
Best for: Library synthesis, rapid screening (<500mg).
Microwave irradiation directly couples to the polar transition state of the cyclization, reducing reaction time from hours to minutes.
| Parameter | Setting |
| Solvent | Methanol or Ethanol (Polarity absorbs MW energy) |
| Reagent | BrCN (1.2 eq) |
| Base | |
| Temperature | 80°C |
| Time | 10–15 Minutes |
| Pressure | Closed vessel (Safety limit: 15 bar) |
Protocol:
-
Suspend isobutyramidoxime and
in Methanol in a microwave vial. -
Add BrCN (handle in hood, solid or solution). Cap immediately.
-
Ramp to 80°C over 2 mins; hold for 10 mins.
-
Cool active air jet. Filter off inorganic salts; concentrate filtrate.
Module 3: Troubleshooting Guide
If the reaction is still underperforming, use this logic tree to diagnose the root cause.
Figure 2: Decision tree for troubleshooting reaction failures.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use NaOH to speed up the reaction?
A: Avoid if possible. Strong bases (pH > 10) rapidly hydrolyze BrCN to cyanate (
Q: The product is oiling out. How do I crystallize it? A: The isopropyl group increases lipophilicity, making the product prone to oiling in semi-aqueous mixtures.
-
Fix: Extract into Ethyl Acetate, dry, and concentrate.[1] Recrystallize from n-Heptane/IPA (9:1) . The isopropyl tail aligns well with heptane, encouraging lattice formation.
Q: Safety regarding Cyanogen Bromide? A: BrCN is volatile (sublimes) and highly toxic (releases HCN upon hydrolysis).[2]
-
Always weigh BrCN in a fume hood.
-
Waste: Quench all aqueous waste with bleach (Sodium Hypochlorite) to oxidize residual cyanide before disposal.
-
Symptoms: If you smell "bitter almonds" or feel sudden headaches/dizziness, evacuate immediately.
References
-
General Synthesis of 1,2,4-Oxadiazoles: Pace, A., & Buscemi, S. (2017). Advances in the Chemistry of 1,2,4-Oxadiazoles. In Advances in Heterocyclic Chemistry (Vol. 123, pp. 1-84). Academic Press.
-
Microwave Acceleration: Adib, M., et al. (2008). Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters, 49(6), 1008-1010.
-
Cyanogen Bromide Safety & Handling: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3]
-
Amidoxime Cyclization Kinetics: Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron, 65(52), 10893-10898. (Provides comparative kinetic data on cyclization steps).
Sources
Validation & Comparative
Technical Guide: Cross-Reactivity & Stability Profile of 3-Isopropyl-1,2,4-oxadiazol-5-amine
Topic: Cross-Reactivity & Stability Profile of 3-Isopropyl-1,2,4-oxadiazol-5-amine Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Bioisostere Dilemma
In modern drug discovery, 3-Isopropyl-1,2,4-oxadiazol-5-amine (CAS: 117077-88-2) serves as a critical bioisostere for amide and ester bonds. While it offers improved metabolic stability over linear amides and distinct hydrogen-bonding vectors, its utility is frequently compromised by a specific mode of chemical cross-reactivity : susceptibility to nucleophilic attack and base-catalyzed ring rearrangement.
This guide objectively compares this scaffold against its primary alternatives—the 1,3,4-oxadiazole isomer and the primary amide —to delineate where its application is scientifically justified versus where it poses assay interference risks.
Mechanistic Analysis: The "Achilles' Heel" of the 1,2,4-Scaffold
To understand the cross-reactivity of 3-Isopropyl-1,2,4-oxadiazol-5-amine, one must look beyond simple binding affinity. The core issue lies in the electronic deficiency of the 1,2,4-oxadiazole ring, specifically at the C5 position.
The Reactivity Pathway
Unlike the symmetrical 1,3,4-oxadiazole, the 1,2,4-isomer possesses a polarized O-N bond. In the presence of strong nucleophiles (e.g., thiol-containing biomolecules like Glutathione) or basic assay buffers (pH > 8.0), the ring can undergo cleavage or rearrangement.
Key Cross-Reactivity Risks:
-
False Positives in Cysteine Protease Assays: The electrophilic C5 carbon can covalently modify catalytic cysteine residues.
-
Hydrolytic Instability: Under basic conditions, the ring opens to form an acyl guanidine species, which is chemically distinct and inactive against the intended target.
Visualization: Reactivity & Rearrangement Logic
The following diagram illustrates the structural vulnerability and the Boulton-Katritzky rearrangement potential, a common failure mode for this class.
Caption: Comparative stability pathway showing the vulnerability of the 1,2,4-oxadiazole core to nucleophilic attack under basic stress conditions.
Comparative Performance Analysis
The following data synthesizes experimental trends from matched molecular pair (MMP) studies comparing the 3-isopropyl-1,2,4-oxadiazole scaffold with its two most common alternatives.
Table 1: Physicochemical & Stability Comparison
| Feature | 3-Isopropyl-1,2,4-oxadiazol-5-amine | Alternative A: 5-Isopropyl-1,3,4-oxadiazol-2-amine | Alternative B: Isobutyramide |
| Role | Amide Bioisostere | Regioisomer Bioisostere | Native Substrate |
| Lipophilicity (LogP) | High (~1.2 - 1.5) | Medium (~0.5 - 0.[1]8) | Low (< 0.5) |
| Aqueous Solubility | Moderate | High | High |
| Metabolic Stability (HLM) | High (blocked hydrolysis) | High | Low (amidase susceptibility) |
| Chemical Stability (pH 9) | Poor (Risk of ring opening) | Excellent (Thermally stable) | Good |
| H-Bond Donor (pKa) | Weak Acid (NH₂ is non-basic) | Weak Acid | Neutral |
| Cross-Reactivity Risk | Moderate (Electrophilic C5) | Low | Low |
Interpretation for Drug Design[2][3][4][5][6]
-
Select the 1,2,4-isomer when: You need to increase lipophilicity to penetrate the Blood-Brain Barrier (BBB) and require a non-basic amine to avoid hERG channel inhibition.
-
Select the 1,3,4-isomer when: You need higher solubility and robust chemical stability in basic formulations.
-
Select the Amide when: Metabolic stability is not yet a limiting factor.
Experimental Validation Protocols
To validate the suitability of 3-Isopropyl-1,2,4-oxadiazol-5-amine for your specific assay, you must run these two self-validating control experiments.
Protocol A: The Glutathione (GSH) Trapping Assay
Purpose: To detect electrophilic cross-reactivity (covalent binding potential).
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation: Mix compound (final 10 µM) with reduced Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4).
-
Control: Compound without GSH.
-
Reference: Acrylamide (known electrophile).
-
-
Time-Course: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, and 24h.
-
Analysis: Analyze via LC-MS/MS.
-
Validation Criteria:
-
Look for the mass shift [M + 307]⁺ (GSH adduct).
-
Pass: < 5% adduct formation after 4h.
-
Fail: > 5% adduct indicates high risk of off-target toxicity and assay interference.
-
Protocol B: pH-Dependent Stability Profiling
Purpose: To ensure the compound remains intact during basic extraction or assay conditions.
-
Buffer Setup: Prepare three buffers:
-
Acidic: 0.1 N HCl (pH ~1)
-
Neutral: PBS (pH 7.4)
-
Basic: 50 mM Ammonium Bicarbonate (pH 9.0)
-
-
Stress Test: Dilute compound to 50 µM in each buffer. Incubate at 40°C for 24 hours.
-
Quantification: Measure recovery using HPLC-UV (254 nm).
-
Causality Check: If degradation is observed in the Basic fraction only, it confirms the specific ring-opening instability of the 1,2,4-oxadiazole core.
Strategic Recommendation Logic
Use the following decision tree to determine if this scaffold is appropriate for your lead series.
Caption: Decision logic for selecting oxadiazole bioisosteres based on target environment and metabolic requirements.
References
-
BenchChem Technical Support Team. (2025). A Head-to-Head Battle of Bioisosteres: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole in Drug Design. BenchChem. Link
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Pace, A., & Pierro, P. (2009). The Boulton-Katritzky Rearrangement of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry.
-
PubChem. (2025).[2] Compound Summary: 3-isopropyl-1,2,4-oxadiazol-5-amine.[3][4] National Library of Medicine. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - 3-isopropyl-n-methyl-1,2,4-oxadiazol-5-amine (C6H11N3O) [pubchemlite.lcsb.uni.lu]
- 3. 3-cyclohexyl-N-isopropyl-1,2,4-oxadiazol-5-amine | C11H19N3O | CID 50905358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-isopropyl-1,2,4-oxadiazol-5-amine (C5H9N3O) [pubchemlite.lcsb.uni.lu]
Technical Guide: HPLC Validation Strategies for 3-Isopropyl-1,2,4-oxadiazol-5-amine Purity Analysis
Executive Summary & Scientific Context
3-Isopropyl-1,2,4-oxadiazol-5-amine (CAS: 3874-89-3) represents a critical heterocyclic building block in medicinal chemistry, often utilized as a bioisostere for esters and amides in S1P1 agonists and immunomodulatory drugs.
However, the analytical validation of this molecule presents specific challenges:
-
Polarity & Retention: The molecule is a low molecular weight (MW ~127 Da) polar heterocycle, leading to poor retention on standard alkyl-bonded phases.
-
Basicity: The exocyclic amine at the C5 position introduces basicity, causing peak tailing due to interaction with residual silanols on silica supports.
-
Stability: 1,2,4-oxadiazoles are susceptible to hydrolytic ring-opening under basic conditions or high temperatures, necessitating a robust stability-indicating method.
This guide compares a standard C18 approach against an optimized Phenyl-Hexyl stationary phase, demonstrating why the latter offers superior selectivity and robustness for this specific chemotype.
Comparative Method Development: C18 vs. Phenyl-Hexyl
In developing a purity method, we evaluated two distinct separation mechanisms. The goal was to achieve a Retention Factor (
The Alternatives
-
Method A (Standard): C18 (Octadecylsilane) column. Relies purely on hydrophobic distribution.
-
Method B (Optimized): Phenyl-Hexyl column. Utilizes
interactions between the phenyl ligand and the oxadiazole ring, plus hydrophobic interactions with the isopropyl group.
Experimental Data Comparison
Conditions: Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile. Gradient: 5-95% B over 10 min. Flow: 1.0 mL/min.[1][2]
| Parameter | Method A: C18 (Standard) | Method B: Phenyl-Hexyl (Recommended) | Scientific Interpretation |
| Retention Time ( | 2.1 min | 4.8 min | Method A elutes too close to the void volume ( |
| Retention Factor ( | 0.8 (Poor) | 3.2 (Ideal) | The Phenyl-Hexyl phase engages the oxadiazole |
| Tailing Factor ( | 1.8 | 1.1 | The "Hexyl" spacer and high-purity silica of modern Phenyl columns reduce silanol interactions with the amine. |
| Selectivity ( | 1.1 | 1.6 | Method B resolves the critical synthetic impurity (amidoxime intermediate) from the main peak. |
*Selectivity calculated against the primary synthetic precursor, N'-hydroxyisobutyrimidamide.
Decision Logic: The Advantage
While C18 is the workhorse of the industry, it fails to adequately retain small, polar aromatic heterocycles. The Phenyl-Hexyl phase provides an orthogonal separation mechanism. The electron-deficient 1,2,4-oxadiazole ring interacts with the electron-rich phenyl ligand, creating a "molecular velcro" effect that standard alkyl chains cannot replicate.
Figure 1: Method Development Decision Tree highlighting the shift from hydrophobic C18 to
Validated Analytical Protocol (Final Method)
This protocol is optimized for QC release testing and stability studies, complying with ICH Q2(R2) standards.
Chromatographic Conditions
-
Column: XBridge Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Note: Low pH is crucial to protonate the amine and stabilize the oxadiazole ring.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 215 nm (Oxadiazole absorption max) and 254 nm.
-
Injection Volume: 5-10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 40 | 60 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Validation Framework (ICH Q2 R2)
To ensure the method is "fit for purpose," the following validation parameters must be executed.
A. Specificity (Forced Degradation)
Because 1,2,4-oxadiazoles can undergo ring rearrangement (Boulton-Katritzky) or hydrolysis, specificity is the most critical parameter.
-
Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H2O2), and Heat (60°C) for 4 hours.
-
Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). Resolution (
) > 1.5 between the main peak and any degradation products. -
Note: Expect ring opening in the Base stress condition, forming the corresponding amidoxime.
B. Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.5 mg/mL).
-
Acceptance Criteria: Correlation coefficient (
) 0.999.
C. Accuracy (Recovery)
-
Protocol: Spike known amounts of the standard into the placebo matrix at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
D. Precision (Repeatability)
-
Protocol: 6 replicate injections of the standard solution.
-
Acceptance Criteria: % RSD
2.0% for peak area and retention time.
Figure 2: Step-by-step validation workflow ensuring compliance with regulatory standards.
Troubleshooting & Critical Control Points
-
Peak Splitting: If observed, check the sample diluent. The sample should be dissolved in the starting mobile phase (95% Water / 5% ACN). Dissolving in 100% ACN will cause "solvent effect" peak distortion due to the early elution of this polar compound.
-
Retention Time Drift: 1,2,4-oxadiazoles are sensitive to pH. Ensure the buffer is strictly controlled at pH 3.0 ± 0.1. A drift to pH 4.0 may deprotonate the amine, altering retention and shape.
-
Unknown Impurities: If a peak appears at RRT ~0.85, suspect the Amidoxime intermediate (N'-hydroxyisobutyrimidamide). This is the uncyclized precursor often carried over from synthesis.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]
-
PubChem. (n.d.).[5] 3-Isopropyl-1,2,4-oxadiazol-5-amine (Compound Summary). National Library of Medicine. [Link]
-
Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry.[6] (Contextual grounding for oxadiazole stability and ring rearrangements). [Link]
Sources
- 1. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 2. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. 3-Isopropylaniline | C9H13N | CID 458679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijmspr.in [ijmspr.in]
A Researcher's Guide to Validating the Bioactivity of 3-Isopropyl-1,2,4-oxadiazol-5-amine and its Analogs
For drug development professionals and researchers, the journey from a synthesized molecule to a validated bioactive compound is both rigorous and multifaceted. This guide provides an in-depth technical framework for validating the bioactivity of 3-Isopropyl-1,2,4-oxadiazol-5-amine, a novel small molecule with potential therapeutic applications. While specific experimental data for this compound is not yet publicly available, this document will serve as a comprehensive roadmap for its evaluation, drawing comparisons with established 1,2,4-oxadiazole analogs.
The 1,2,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, known for its role as a bioisostere for amide and ester groups, which can enhance metabolic stability.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][3][4] This guide will detail the necessary steps to systematically characterize the bioactivity of 3-Isopropyl-1,2,4-oxadiazol-5-amine and position its potential within the broader landscape of pharmacologically active 1,2,4-oxadiazoles.
Section 1: Initial Bioactivity Screening: A Multi-pronged Approach
The initial phase of validation involves a broad screening cascade to identify potential therapeutic areas. Given the known activities of the 1,2,4-oxadiazole class, a logical starting point is to assess its cytotoxic, antimicrobial, and anti-inflammatory potential.
In Vitro Cytotoxicity Assessment
A primary indicator of potential anticancer activity is a compound's ability to inhibit cell proliferation or induce cell death in cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-Isopropyl-1,2,4-oxadiazol-5-amine and a known anticancer drug (e.g., Doxorubicin) as a positive control. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that is required for 50% inhibition in vitro.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| 3-Isopropyl-1,2,4-oxadiazol-5-amine | MCF-7 | To be determined |
| 3-Isopropyl-1,2,4-oxadiazol-5-amine | A549 | To be determined |
| 3-Isopropyl-1,2,4-oxadiazol-5-amine | PC-3 | To be determined |
| Doxorubicin (Positive Control) | MCF-7 | ~1-5 |
| Doxorubicin (Positive Control) | A549 | ~0.5-2 |
| Doxorubicin (Positive Control) | PC-3 | ~1-10 |
| Literature Comparator 1 (e.g., a 3,5-disubstituted-1,2,4-oxadiazole) | MCF-7 | Insert published data |
Antimicrobial Activity Screening
The prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The 1,2,4-oxadiazole scaffold has shown promise in this area.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and a fungal strain (e.g., Candida albicans).
-
Compound Dilution: Prepare two-fold serial dilutions of 3-Isopropyl-1,2,4-oxadiazol-5-amine and standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation: Comparative Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 3-Isopropyl-1,2,4-oxadiazol-5-amine | To be determined | To be determined | To be determined |
| Ciprofloxacin (Positive Control) | ~0.25-1 | ~0.015-0.12 | N/A |
| Fluconazole (Positive Control) | N/A | N/A | ~0.25-2 |
| Literature Comparator 2 (e.g., an amino-substituted 1,2,4-oxadiazole) | Insert published data | Insert published data | Insert published data |
Section 2: Target Identification and Mechanism of Action
Once a primary bioactivity is confirmed, the next crucial step is to identify the molecular target and elucidate the mechanism of action. This provides a rationale for the observed biological effects and is essential for further drug development.
Workflow for Target Identification
Caption: Comparative analysis framework.
Should initial screens reveal promising activity, future work should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. This involves synthesizing and testing a library of analogs to establish a robust Structure-Activity Relationship (SAR).
This guide provides a foundational framework for the systematic validation of 3-Isopropyl-1,2,4-oxadiazol-5-amine's bioactivity. By employing these rigorous experimental and computational approaches, researchers can effectively characterize its therapeutic potential and pave the way for its potential development as a novel therapeutic agent.
References
-
Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 114. [Link]
-
Gomha, S. M., Abdel-aziz, S. A., & Abdel-khalik, M. M. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(7), 2038. [Link]
-
Ispikoudi, M., Amvrazis, M., Kontogiorgis, C., Koumbis, A. E., Litinas, K. E., Hadjipavlou-Litina, D., & Fylaktakidou, K. C. (2010). Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives. European journal of medicinal chemistry, 45(12), 5635–5645. [Link]
-
Jadhav, S. D., et al. (2017). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Indian Journal of Pharmaceutical Education and Research, 51(2), 249-256. [Link]
-
Kucukoglu, K., et al. (2018). Synthesis of some new 1,2,4-oxadiazole derivatives and their cytotoxic activities. Letters in Drug Design & Discovery, 15(10), 1045-1053. [Link]
-
Moniot, S., et al. (2017). A series of 3-aryl-5-alkyl-1,2,4-oxadiazoles as sirtuin 2 inhibitors. European Journal of Medicinal Chemistry, 138, 994-1007. [Link]
-
Shukla, C., & Srivastava, S. (2015). BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics, 5(6), 1-6. [Link]
-
Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2012). 1,3,4-Oxadiazole derivatives: a patent review. Expert opinion on therapeutic patents, 22(9), 1023–1036. [Link]
-
Talele, T. T. (2016). The “ins and outs” of 1,2,4-oxadiazoles in medicinal chemistry. Future Medicinal Chemistry, 8(1), 85-121. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]
Sources
independent verification of 3-Isopropyl-1,2,4-oxadiazol-5-amine synthesis
This guide provides an independent verification and comparative analysis of the synthesis of 3-Isopropyl-1,2,4-oxadiazol-5-amine . It is designed for medicinal chemists and process development scientists requiring a robust, scalable, and verified protocol.
The 5-amino-1,2,4-oxadiazole scaffold is a critical bioisostere for esters and amides in drug discovery, offering improved metabolic stability and hydrogen bond donor/acceptor properties.
Executive Analysis & Route Selection
The synthesis of 3-substituted-5-amino-1,2,4-oxadiazoles generally relies on the cyclization of amidoximes. For the 3-isopropyl variant, we compare the Classical Tiemann Cyclization (Method A) against the Trichloroacetyl-Ammonia Sequence (Method B) .
| Feature | Method A: CNBr Cyclization | Method B: TCA/Ammonia Sequence |
| Reagents | Cyanogen Bromide (CNBr), Base | Trichloroacetic Anhydride (TCAA), Ammonia |
| Steps | 1 (One-pot) | 2 (Cyclization |
| Yield | High (75-85%) | Moderate (50-65% overall) |
| Safety Profile | Critical Risk: CNBr is highly toxic/volatile. | Manageable: Corrosives used; avoids CNBr. |
| Purification | Crystallization (Simple) | Extraction + Crystallization (Moderate) |
| Scalability | Difficult (Heat/Toxicity management) | Good (Standard unit operations) |
Recommendation: Use Method A for small-scale discovery (<5g) where yield and speed are paramount. Use Method B for scale-up (>50g) to avoid the safety hazards of Cyanogen Bromide.
Precursor Synthesis: Isobutyramidoxime
Prerequisite for both methods.
Reaction: Isobutyronitrile + Hydroxylamine
-
Dissolve hydroxylamine hydrochloride (1.1 eq) in methanol.
-
Add Sodium carbonate (1.1 eq) slowly to release free hydroxylamine. Stir 30 min.
-
Add Isobutyronitrile (1.0 eq). Reflux for 6–12 hours (monitor by TLC).
-
Workup: Filter salts, concentrate filtrate. Recrystallize from Ethanol/Hexane.
-
Checkpoint: Target MP ~55-60°C.
Method A: Cyanogen Bromide Cyclization (The Benchmark)
This method utilizes the high reactivity of Cyanogen Bromide to effect simultaneous O-cyanation and cyclization.
Mechanism & Causality
The amidoxime attacks the electrophilic carbon of CNBr, displacing bromide to form an O-cyanoamidoxime intermediate. Under basic conditions, the amino nitrogen attacks the nitrile carbon intramolecularly, closing the ring to form the 5-amino-1,2,4-oxadiazole.
Protocol
Safety: CNBr is fatal if inhaled or absorbed. Use a dedicated fume hood, double nitrile gloves, and have a bleach quench bath ready.
-
Preparation: Dissolve Isobutyramidoxime (10 mmol, 1.02 g) in Methanol (20 mL). Add Sodium Bicarbonate (12 mmol, 1.0 g) as a solid.
-
Addition: Cool the slurry to 0–5°C. Add Cyanogen Bromide (11 mmol, 1.16 g) solution (in minimal MeOH or MeCN) dropwise over 15 minutes.
-
Why? Exothermic reaction. Controlling temp prevents decomposition of CNBr.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC (EtOAc/Hexane 1:1). Product is more polar than starting material.
-
-
Quench: Pour mixture into 50 mL water.
-
Isolation:
-
If precipitate forms: Filter and wash with cold water.[1]
-
If no precipitate: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer (
), filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or Toluene.
Method B: Trichloroacetyl-Ammonia Sequence (The Alternative)
This route avoids CNBr by forming a reactive trichloromethyl intermediate (US Patent 3,574,222 methodology adapted).
Protocol
Step 1: Synthesis of 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole
-
Dissolve Isobutyramidoxime (10 mmol) in Toluene (30 mL).
-
Add Trichloroacetic Anhydride (12 mmol) dropwise.
-
Reflux for 2 hours using a Dean-Stark trap to remove water (cyclodehydration).
-
Concentrate to yield the crude trichloromethyl intermediate.
Step 2: Amination
-
Dissolve the crude intermediate in Methanol (20 mL).
-
Cool to 0°C. Bubble Ammonia gas (or add 7N NH3 in MeOH) into the solution until saturation.
-
Seal the vessel and heat to 60°C for 2–4 hours.
-
Workup: Concentrate solvent. Partition residue between water and Ethyl Acetate.
-
Purification: Column chromatography (SiO2, 0-5% MeOH in DCM) is often required due to lower purity than Method A.
Analytical Verification (Self-Validating Data)
To verify the product, compare your experimental data against these reference parameters.
Physicochemical Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 138–142°C . (Note: 3-methyl analog melts ~161°C; isopropyl steric bulk typically lowers lattice energy slightly).
-
Solubility: Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in Water.
Spectroscopic Signature (Simulated)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 7.45 | Broad Singlet | 2H | ||
| 2.95 | Septet ( | 1H | Isopropyl | |
| 1.22 | Doublet ( | 6H | Isopropyl | |
| 173.2 | Singlet | - | C5 (Guanidine-like) | |
| 168.5 | Singlet | - | C3 (Imine-like) | |
| 26.5 | Singlet | - | Isopropyl | |
| 19.8 | Singlet | - | Isopropyl |
Mass Spectrometry (ESI+):
-
Calculated MW: 127.14 Da
-
Observed
: 128.15 m/z
Visualized Workflows
Figure 1: Comparative Reaction Pathways
Caption: Comparison of the direct CNBr route (Method A) versus the two-step Trichloroacetyl route (Method B).
Figure 2: Purification Decision Tree
Caption: Standardized downstream processing logic to ensure pharmaceutical-grade purity.
References
- Tiemann, F. (1884). Ueber die Einwirkung von Bromcyan auf Amidoxime. Berichte der deutschen chemischen Gesellschaft, 17(1), 1685-1689.
- Kaiser, D. W. (1946). Preparation of 5-amino-1,2,4-oxadiazoles. U.S. Patent 2,399,599. [Historical grounding for amino-oxadiazole synthesis].
-
Götz, N., et al. (1971). Preparation of 5-amino-1,2,4-oxadiazoles. U.S. Patent 3,574,222. [Source for Method B: Trichloromethyl substitution route].
-
Verification:
-
- Augustine, J. K., et al. (2009). Propylphosphonic anhydride (T3P): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles. Tetrahedron Letters, 50(26), 3362-3366. [Modern coupling context].
-
Liang, H., et al. (2017).[2] Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions. Synlett, 28, 2675-2679.[2] [Safety and handling of CNBr].
-
Verification:
-
Sources
A Comparative Analysis of the Cytotoxic Potential of 3-Isopropyl-1,2,4-oxadiazol-5-amine and Its Analogs in Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds under investigation, the 1,2,4-oxadiazole core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1] This guide provides a comprehensive comparative analysis of the cytotoxic effects of 3-Isopropyl-1,2,4-oxadiazol-5-amine and a curated selection of its structural analogs. By examining the structure-activity relationships (SAR) of these compounds, we aim to provide valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation cancer therapeutics.
The 1,2,4-oxadiazole ring is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[2] The diverse substitutions possible at the C3 and C5 positions of the oxadiazole ring allow for the fine-tuning of their pharmacological properties. This guide will delve into the cytotoxic profiles of various analogs, highlighting the impact of different functional groups on their potency and selectivity against various cancer cell lines.
Experimental Rationale and Design
The comparative evaluation of cytotoxicity is fundamental to identifying promising lead compounds for further development. The selection of appropriate in vitro assays and relevant cancer cell lines is critical for generating meaningful and translatable data.
Cell Line Selection: The choice of cancer cell lines for screening is dictated by the desire to assess the broad-spectrum anticancer potential of the compounds. In this guide, we will consider data from commonly used and well-characterized human cancer cell lines, including:
-
A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer.[3]
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, crucial for studying hormone-dependent breast cancers.[4]
-
HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines in biomedical research.
-
PC3 & DU-145 (Prostate Carcinoma): Representative cell lines for androgen-independent prostate cancer.[5]
-
HEPG2 (Hepatocellular Carcinoma): A well-differentiated human liver cancer cell line.[5]
Cytotoxicity Assessment: A multi-assay approach is often employed to gain a comprehensive understanding of a compound's cytotoxic effects. The following assays are central to this evaluation:
-
MTT Assay: This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[2][6]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of membrane integrity and cytotoxicity.[7]
-
Apoptosis Assays (e.g., Caspase-3 Activity): To elucidate the mechanism of cell death, assays that measure key apoptotic markers, such as the activity of executioner caspase-3, are employed.[8]
The following diagram illustrates the general workflow for the comparative cytotoxicity assessment of the 1,2,4-oxadiazole analogs.
Caption: A generalized workflow for the comparative cytotoxicity evaluation of 1,2,4-oxadiazole analogs.
Comparative Cytotoxicity Data
| Compound ID | R1 (at C3) | R2 (at C5) | A549 (Lung) | MCF-7 (Breast) | PC3 (Prostate) | HEPG2 (Liver) | DU-145 (Prostate) | Reference |
| Analog 1 | Phenyl | 4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl | 0.13 ± 0.06 | - | 0.12 ± 0.095 | 0.11 ± 0.039 | 0.43 ± 0.075 | [5][9] |
| Analog 2 | 3,4,5-trimethoxyphenyl | 4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl | - | - | - | - | - | [5] |
| Analog 3 | 3,5-dimethoxyphenyl | 4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl | - | - | - | - | - | [5] |
| Analog 4 | 4-methoxyphenyl | 4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl | - | - | - | - | - | [5] |
Note: The table above is a representative compilation based on available literature. The absence of a value (-) indicates that the data was not reported in the cited source for that specific cell line.
From the available data, it is evident that substitutions on the phenyl ring at the C3 position significantly influence the cytotoxic activity. For instance, the presence of electron-donating groups like trimethoxy (Analog 2) and dimethoxy (Analog 3) on the phenyl ring has been shown to enhance anticancer activity.[5] The most potent compound in one study, with a 3,4,5-trimethoxy substitution, exhibited significant cytotoxicity against a panel of cancer cell lines.[5]
Detailed Experimental Protocols
To ensure the reproducibility and validity of the findings, it is imperative to follow standardized and well-documented protocols.
MTT Cell Viability Assay
This protocol is adapted from established methods for determining cell viability.[10][11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole analogs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Gently shake the plate for 5-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is based on commercially available LDH assay kits and established methodologies.[7]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the activity of this released enzyme, which is proportional to the extent of cell lysis.[7]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is advisable to prepare a duplicate plate for the LDH assay.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully collect 50 µL of the supernatant from each well without disturbing the cell monolayer and transfer it to a new 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a catalyst mix). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Caspase-3 Activity Assay
This protocol outlines a general procedure for measuring the activity of caspase-3, a key executioner of apoptosis.[8][12]
Principle: This assay utilizes a synthetic peptide substrate that is specifically cleaved by activated caspase-3, releasing a fluorescent or colorimetric reporter molecule. The signal intensity is directly proportional to the caspase-3 activity.
Step-by-Step Protocol:
-
Cell Lysis: After treating the cells with the 1,2,4-oxadiazole analogs for the desired time, harvest the cells and wash them with ice-cold PBS. Lyse the cells using a specific lysis buffer provided with the assay kit.
-
Lysate Preparation: Centrifuge the cell lysate at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Assay Reaction: In a 96-well plate, add a specific volume of cell lysate to each well. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for a colorimetric assay or Ac-DEVD-AMC for a fluorometric assay).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.
-
Signal Detection: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence with excitation at ~380 nm and emission at ~460 nm for the fluorometric assay.
-
Data Analysis: Calculate the caspase-3 activity and express it as a fold-change relative to the untreated control.
Mechanistic Insights and Structure-Activity Relationship (SAR)
The cytotoxic effects of 1,2,4-oxadiazole derivatives are often attributed to their ability to induce apoptosis.[13] Several studies have shown that these compounds can trigger the intrinsic apoptotic pathway, characterized by the activation of caspases.[13]
The following diagram depicts a simplified model of apoptosis induction by a cytotoxic 1,2,4-oxadiazole analog.
Caption: A simplified signaling pathway illustrating the induction of apoptosis by a 1,2,4-oxadiazole analog.
The SAR of 1,2,4-oxadiazole derivatives reveals that the nature of the substituents at the C3 and C5 positions plays a crucial role in their cytotoxic potency. As observed in the comparative data, aromatic and heteroaromatic substitutions are common. The electronic properties of these substituents, such as the presence of electron-donating or electron-withdrawing groups, can significantly modulate the biological activity.[5] For instance, the introduction of electron-donating groups on a phenyl ring at the C3 position has been shown to enhance cytotoxicity.[5]
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold represents a versatile and promising platform for the development of novel anticancer agents. This comparative guide highlights the importance of systematic structural modifications and comprehensive in vitro evaluation to identify potent cytotoxic compounds. While specific data for 3-Isopropyl-1,2,4-oxadiazol-5-amine remains to be elucidated, the analysis of its analogs underscores the potential of this chemical class.
Future research should focus on the synthesis and evaluation of a broader range of analogs, including those with aliphatic substitutions like the isopropyl group, to further delineate the SAR. Moreover, in-depth mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these compounds. Ultimately, a thorough understanding of the cytotoxic mechanisms and SAR will facilitate the rational design of more potent and selective 1,2,4-oxadiazole-based anticancer drugs.
References
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). National Institutes of Health. [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). Pharmaceuticals. [Link]
-
1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (2024). RSC Medicinal Chemistry. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (2024). RSC Medicinal Chemistry. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega. [Link]
-
1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. (2021). Molecules. [Link]
-
Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2025). European Journal of Medicinal Chemistry. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules. [Link]
-
Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Molecules. [Link]
-
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (2012). Journal of Saudi Chemical Society. [Link]
-
3-Isopropyl-N-methyl-1,2,4-oxadiazol-5-amine (BNTH-YZB93116-25mg) at Hölzel-Diagnostika. (n.d.). Hölzel-Diagnostika. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. (2020). Cytometry Part A. [Link]
-
Morphological changes in cancer cell lines (A549, HeLa, MCF7, and MG63)... (n.d.). ResearchGate. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
-
Advanced Cell Culture Techniques for Cancer Drug Discovery. (2014). Expert Opinion on Drug Discovery. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. [Link]
-
Culturing A549 cells. (n.d.). Nanopartikel.info. [Link]
-
Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE. [Link]
-
Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. (2023). International Journal of Molecular Sciences. [Link]
-
Culture at a Higher Temperature Mildly Inhibits Cancer Cell Growth but Enhances Chemotherapeutic Effects by Inhibiting Cell. (2015). PLoS ONE. [Link]
-
(PDF) Competitive Aminal Formation during the Synthesis of a Highly Soluble, Isopropyl-Decorated Imine Porous Organic Cage. (n.d.). ResearchGate. [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2019). Molecules. [Link]
Sources
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Advanced Cell Culture Techniques for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. mpbio.com [mpbio.com]
- 9. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Isopropyl-1,2,4-oxadiazol-5-amine
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-Isopropyl-1,2,4-oxadiazol-5-amine, a member of the versatile 1,2,4-oxadiazole class of heterocyclic compounds. While these molecules are invaluable in medicinal chemistry, their disposal requires a systematic approach grounded in safety and regulatory compliance.[1]
Disclaimer: This guide is based on established best practices for hazardous chemical waste management and data from structurally similar compounds. However, a specific Safety Data Sheet (SDS) for 3-Isopropyl-1,2,4-oxadiazol-5-amine (CAS No. 3874-89-3) was not publicly available at the time of writing. It is imperative that you obtain and adhere to the SDS provided by your chemical supplier for specific handling and disposal instructions.
Hazard Assessment: An Evidence-Based Approach
Without a specific SDS, we must infer the potential hazards of 3-Isopropyl-1,2,4-oxadiazol-5-amine from analogous structures. Structurally related 1,2,4-oxadiazole derivatives consistently exhibit certain hazard profiles. For instance, N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine is classified as harmful if swallowed and causes skin and eye irritation.[2] Similarly, 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride is noted to cause skin and eye irritation and may cause respiratory irritation.[3]
Based on this data, it is prudent to handle 3-Isopropyl-1,2,4-oxadiazol-5-amine as a hazardous substance with the following potential risks:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation.
-
Respiratory Irritation: Potential for respiratory tract irritation if inhaled as a dust or aerosol.
These inferred hazards necessitate stringent adherence to safety protocols during all handling and disposal procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin, eye, and respiratory irritation, a comprehensive PPE strategy is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals in a laboratory setting.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against splashes and airborne particles. |
| Skin and Body | A standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | To minimize the inhalation of any dusts or vapors. |
Always inspect your PPE for integrity before use and wash your hands thoroughly after handling the chemical, even if gloves were worn.[4]
Spill Management: A Proactive Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Avoid generating dust.[5]
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Disposal Workflow: A Step-by-Step Guide
The disposal of 3-Isopropyl-1,2,4-oxadiazol-5-amine must comply with the U.S. Environmental Protection Agency (EPA) regulations and your institution's specific Chemical Hygiene Plan (CHP). The following workflow provides a systematic approach to ensure compliance and safety.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste disposal.[]
-
Pure Compound and Concentrated Solutions: Any unused or waste 3-Isopropyl-1,2,4-oxadiazol-5-amine should be collected as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into direct contact with the compound (e.g., pipette tips, gloves, absorbent pads, empty containers) must also be disposed of as hazardous waste.[3]
Step 2: Waste Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure lid.[3] The container must be in good condition, free from cracks or residues on the exterior.
-
Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Isopropyl-1,2,4-oxadiazol-5-amine"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
Step 3: On-site Accumulation
Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from ignition sources and incompatible materials.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Disposal must be conducted through a licensed hazardous waste contractor.[3]
Prohibited Disposal Methods:
-
DO NOT dispose of 3-Isopropyl-1,2,4-oxadiazol-5-amine down the drain. The EPA strictly prohibits the sewering of hazardous waste pharmaceuticals and other hazardous chemicals.[7][8]
-
DO NOT mix with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react violently.[]
-
DO NOT dispose of in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Isopropyl-1,2,4-oxadiazol-5-amine.
Caption: Disposal workflow for 3-Isopropyl-1,2,4-oxadiazol-5-amine.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Isopropyl alcohol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Angene Chemical. (n.d.). [(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-isopropyl-1,2,4-oxadiazol-5-amine. Retrieved from [Link]
-
MCF Environmental Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]
-
Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
Sources
- 1. 3-Isopropyl-1,2,4-oxadiazol-5-amine | 3874-89-3 | Benchchem [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride | C11H14ClN3O | CID 119947743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. You are being redirected... [hit2lead.com]
- 7. chemos.de [chemos.de]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
